molecular formula C13H16O4 B1314124 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid CAS No. 4642-37-9

5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid

Cat. No.: B1314124
CAS No.: 4642-37-9
M. Wt: 236.26 g/mol
InChI Key: RBKGOJLPYWANPN-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-methoxy-2-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9-8-10(17-2)6-7-11(9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKGOJLPYWANPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500979
Record name 5-(4-Methoxy-2-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4642-37-9
Record name 5-(4-Methoxy-2-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid CAS number 4642-37-9

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid (CAS 4642-37-9)

Introduction and Compound Profile

This compound, identified by CAS Number 4642-37-9, is a polyfunctional organic compound of significant interest to the chemical synthesis and drug discovery sectors. Its structure is characterized by a valeric acid backbone, a ketone at the 5-position, and a substituted aromatic ring (4-methoxy-2-methylphenyl) attached to the carbonyl carbon.[1] This unique combination of a carboxylic acid, an aryl ketone, and a sterically hindered, electron-rich aromatic ring makes it a versatile intermediate for constructing more complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, providing detailed insights into its synthesis, characterization, chemical behavior, and safe handling. The protocols and data presented herein are synthesized from established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A summary of the key identifiers and computed properties for this compound is provided below. These data are essential for substance registration, analytical method development, and computational modeling.

PropertyValueSource
CAS Number 4642-37-9-
Molecular Formula C₁₃H₁₆O₄[1]
Molecular Weight 236.26 g/mol [1]
IUPAC Name 5-(4-methoxy-2-methylphenyl)-5-oxopentanoic acid[1]
SMILES Cc1cc(ccc1C(=O)CCCC(=O)O)OC[1]
InChI InChI=1S/C13H16O4/c1-9-8-10(17-2)6-7-11(9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)[1]
InChIKey SHQLJSBDGHUATC-UHFFFAOYSA-N
Purity (Typical) ≥97%[1]

Synthesis and Purification

The most logical and industrially scalable approach to synthesizing this compound is through the Friedel-Crafts acylation of 2-methylanisole with glutaric anhydride.

Principle of Synthesis: Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, involving the attachment of an acyl group to an aromatic ring via electrophilic aromatic substitution.[2] In this specific synthesis, the electron-rich 2-methylanisole acts as the nucleophile. The electrophile is an acylium ion generated in situ from glutaric anhydride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is regioselective; acylation occurs para to the strongly activating methoxy group, which directs the substitution to the C5 position of the aromatic ring. The methyl group at C2 provides some steric hindrance, further favoring this outcome.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Reagents and Materials:

  • 2-Methylanisole

  • Glutaric Anhydride

  • Aluminum Chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (concentrated)

  • Deionized Water

  • Sodium Sulfate (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. The use of anhydrous conditions is critical as AlCl₃ reacts violently with water, which would also deactivate the catalyst.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add 2-methylanisole (1.0 equivalent) to the flask. Prepare a solution of glutaric anhydride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled reaction mixture over 30 minutes. The slow addition and cooling are necessary to control the exothermic nature of the reaction.[3]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step serves two purposes: it quenches the reaction and hydrolyzes the aluminum chloride complex formed with the product ketone, liberating the desired compound.[3]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Reaction Mechanism

mechanism cluster_main Friedel-Crafts Acylation Mechanism A 1. Generation of Acylium Ion Glutaric Anhydride + AlCl₃ B 2. Electrophilic Attack 2-Methylanisole attacks the acylium ion, forming a sigma complex. A->B Electrophile Formation C 3. Aromatization Loss of a proton restores the aromatic ring. B->C Resonance Stabilized D 4. Product Liberation Aqueous workup hydrolyzes the AlCl₃ complex. C->D Deprotonation E Final Product This compound D->E Quenching

Caption: Key stages in the Friedel-Crafts acylation synthesis pathway.

Purification Protocol

The crude product is typically a solid that can be purified effectively by recrystallization.

  • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A common choice for compounds of this polarity is a mixture of ethyl acetate and hexanes.

  • Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. If any insoluble impurities remain, perform a hot filtration. Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following is a predicted spectroscopic profile based on the compound's structure.

Predicted Spectroscopic Profile
TechniquePredicted Signals and Interpretation
¹H NMR Aromatic Protons: ~6.7-7.6 ppm (3H, complex pattern corresponding to the trisubstituted ring).Aliphatic Protons: ~2.9-3.1 ppm (t, 2H, -CH₂-C=O), ~2.4-2.6 ppm (t, 2H, -CH₂-COOH), ~2.0-2.2 ppm (quintet, 2H, middle -CH₂-).Methoxy Protons: ~3.8 ppm (s, 3H, -OCH₃).Methyl Protons: ~2.4 ppm (s, 3H, Ar-CH₃).Carboxylic Acid Proton: >10 ppm (s, 1H, -COOH, broad).
¹³C NMR Carbonyl Carbons: ~198 ppm (Ketone C=O), ~178 ppm (Carboxylic Acid C=O).Aromatic Carbons: ~162 ppm (C-OCH₃), ~140 ppm (C-CH₃), ~132 ppm (C-C=O), ~128 ppm, ~118 ppm, ~112 ppm (remaining aromatic CH).Aliphatic Carbons: ~38 ppm (-CH₂-C=O), ~33 ppm (-CH₂-COOH), ~20 ppm (middle -CH₂-).Methoxy Carbon: ~55 ppm (-OCH₃).Methyl Carbon: ~21 ppm (Ar-CH₃).
IR (Infrared) O-H Stretch: 2500-3300 cm⁻¹ (broad, characteristic of carboxylic acid).C=O Stretch (Ketone): ~1680 cm⁻¹ (aryl ketone).C=O Stretch (Acid): ~1710 cm⁻¹.C-O Stretch: ~1250 cm⁻¹ (aryl ether) and ~1040 cm⁻¹.Aromatic C=C Stretch: ~1600 cm⁻¹.
Mass Spec (MS) [M+H]⁺: m/z = 237.1070 (Calculated for C₁₃H₁₇O₄⁺).[M-H]⁻: m/z = 235.0921 (Calculated for C₁₃H₁₅O₄⁻).Key Fragments: Loss of H₂O, COOH, and fragments corresponding to the aromatic ketone portion.
Purity Assessment: A Standard HPLC Workflow

For quantitative analysis of purity and identification of process-related impurities, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is indispensable.[4][5]

Protocol Outline:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric or Formic Acid in Water. The acid is used to suppress the ionization of the carboxylic acid, leading to better peak shape.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes. This ensures elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the aromatic chromophore has strong absorbance (e.g., 254 nm or 275 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

hplc_workflow cluster_workflow HPLC Purity Analysis Workflow prep Sample Preparation (1 mg/mL in mobile phase) inject Injection onto RP-HPLC System prep->inject separate Gradient Elution (Separation on C18 Column) inject->separate detect UV Detection (e.g., 254 nm) separate->detect analyze Data Analysis (Peak Integration, Area % Calculation) detect->analyze report Purity Report Generation analyze->report

Caption: A typical workflow for determining the purity of the target compound.

Chemical Reactivity and Potential Applications

The dual functionality of this compound makes it a valuable synthetic precursor.

Reduction of the Ketone

A common synthetic transformation following a Friedel-Crafts acylation is the complete reduction of the ketone to a methylene group (-CH₂-). This two-step sequence (acylation followed by reduction) is a classical method for synthesizing alkylated arenes, avoiding the carbocation rearrangements often problematic in direct Friedel-Crafts alkylation.[6]

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[6][7] It is highly effective for aryl-alkyl ketones but is incompatible with acid-sensitive functional groups.[7][8] In this case, the carboxylic acid is stable under these conditions.

  • Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base (like KOH or potassium tert-butoxide) at high temperatures. It is suitable for substrates that are sensitive to acid but stable in strong base.

Role as a Synthetic Intermediate

The compound's structure is a scaffold for various applications:

  • Medicinal Chemistry: The aryl keto acid motif is present in several classes of biologically active molecules. The carboxylic acid can be converted to esters or amides, while the ketone can be a site for further functionalization.

  • Polycyclic Synthesis: Keto acids are key starting materials in reactions like the Haworth synthesis, which is used to build polycyclic aromatic systems like naphthalenes and phenanthrenes through intramolecular cyclization and subsequent reduction/aromatization steps.[2][8]

reactions cluster_paths Potential Synthetic Pathways start This compound (CAS 4642-37-9) path1 Clemmensen or Wolff-Kishner Reduction start->path1 path2 Esterification (e.g., MeOH, H⁺) start->path2 path3 Intramolecular Cyclization (e.g., PPA, H₂SO₄) start->path3 prod1 5-(4-Methoxy-2-methylphenyl)pentanoic acid (Reduced Product) path1->prod1 prod2 Methyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate (Ester Derivative) path2->prod2 prod3 Polycyclic Ketone (Haworth-type Intermediate) path3->prod3

Caption: Potential reaction pathways originating from the title compound.

Safety, Handling, and Storage

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid inhalation.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the dust. In case of accidental contact, seek immediate medical attention.[10][11]

Handling:

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place away from direct sunlight and heat.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in organic synthesis. Its preparation via Friedel-Crafts acylation is a robust and scalable process. The presence of multiple reactive sites—the aromatic ring, the ketone, and the carboxylic acid—provides chemists with a versatile platform for creating a diverse range of higher-order molecules for applications in pharmaceutical and materials science research. Adherence to the technical and safety guidelines outlined in this document will ensure its effective and safe utilization in the laboratory.

References

  • PubChem. (n.d.). 5-Methoxy-4-methyl-5-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ivanov, I., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl) 1H-indoles and 5-(4-Methoxyphenyl)- 1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences. Retrieved from [Link]

  • MDPI. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • ResearchGate. (2025). Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole.
  • Journal of Pharmaceutical Negative Results. (n.d.). Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Detection and determination of interfering 5-hydroxymethylfurfural in the analysis of caramel-coloured pharmaceutical syrups. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure analysis of methanone. Retrieved from [Link]

  • mzCloud. (2018). 5E 4 Methoxy 5 methoxy 2R 3S 3 phenyl 2 oxiranyl methylene 2 5H furanone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2023). DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. Retrieved from [Link]

  • Scite. (2025). Synthesis, molecular structure, spectroscopic analysis, thermodynamic parameters and molecular modeling studies of (2-methoxyphenyl)oxalate. Retrieved from [Link]

  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from [Link]

  • SpectraBase. (n.d.). Pentanoic acid, 2,4-dimethyl-, (4-methoxyphenyl)methyl ester, (S)-. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

  • YouTube. (2023). Clemmensen Reduction of Aldehydes & Ketones. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from [Link]

  • NEET coaching. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]

Sources

In silico modeling and docking studies of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid

Authored by: A Senior Application Scientist

Foreword: Charting a Course for Novel Compound Analysis

In the landscape of modern drug discovery, in silico techniques have become indispensable for the rapid and cost-effective screening of novel chemical entities. This guide provides a comprehensive, technically-grounded workflow for the computational analysis of this compound, a compound for which extensive biological data may not yet exist. Instead of focusing on a known interaction, we will establish a robust, repeatable methodology for identifying a potential biological target, preparing the molecule and the protein for interaction studies, executing molecular docking, and interpreting the results. This document is designed for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico methods to novel small molecules.

The principles and protocols outlined herein are built upon a foundation of established computational chemistry practices, ensuring that the generated hypotheses are both scientifically sound and experimentally verifiable. We will move beyond a simple recitation of steps to explore the why behind each choice, from the selection of a protein target to the interpretation of binding energies.

Part 1: Target Identification and Ligand Preparation

The Rationale for Target Selection: A Chemoinformatic Approach

Given the novelty of this compound, a primary challenge is the identification of a biologically relevant protein target. A common and effective strategy is to search for structurally similar compounds with known biological activities. The core structure of our compound features a substituted phenyl ring linked to a keto-valeric acid moiety. This suggests potential interactions with enzymes involved in metabolic pathways or those that recognize aromatic carboxylic acids.

For the purpose of this guide, we will hypothesize a relevant target class: Matrix Metalloproteinases (MMPs) . MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overactivity is implicated in numerous pathologies, including cancer metastasis and arthritis. Many known MMP inhibitors contain a zinc-binding group (such as a hydroxamate or a carboxylic acid) and a hydrophobic scaffold that fits into the enzyme's active site pockets. The carboxylic acid group of our compound makes it a plausible candidate for interacting with the catalytic zinc ion in the active site of an MMP.

We will select Matrix Metalloproteinase-9 (MMP-9) as our specific target for this study. MMP-9 is a well-characterized enzyme with numerous crystal structures available in the Protein Data Bank (PDB), making it an excellent candidate for docking studies.

Ligand Preparation: From 2D Structure to 3D Conformation

Accurate ligand preparation is critical for meaningful docking results. The goal is to generate a low-energy, three-dimensional conformation of the molecule that is representative of its likely state in a biological system.

Protocol 1: 3D Ligand Generation and Energy Minimization
  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D format (e.g., .sdf or .mol2). This can be done within the drawing software or using a dedicated tool like Open Babel.

  • Protonation State Determination: At a physiological pH of 7.4, the carboxylic acid group will be deprotonated. It is crucial to model the ligand in its most likely protonation state. Tools like an online pKa calculator can be used to confirm this.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. A molecular mechanics force field, such as MMFF94 or UFF, should be applied to minimize the energy of the structure. This process adjusts bond lengths and angles to find a more stable conformation. This can be performed using software like Avogadro or via command-line tools in Open Babel. The resulting optimized structure should be saved in a PDBQT format for use with AutoDock Vina.

Part 2: Protein Preparation and Docking Execution

Protein Structure Preparation: Ensuring a Clean and Valid Target

The quality of the protein structure used for docking is paramount. We will retrieve a high-resolution crystal structure of MMP-9 from the Protein Data Bank (PDB).

Protocol 2: Preparing the MMP-9 Receptor
  • Structure Retrieval: Download the crystal structure of human MMP-9. For this guide, we will use PDB ID: 4H3X , which is a structure of MMP-9 in complex with an inhibitor. This provides a clear view of the active site.

  • Structure Cleaning:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial as they can interfere with the docking process.

    • Inspect the protein for missing atoms or residues. If any are present, they should be modeled in using tools like SWISS-MODEL or Modeller. For this example, we will assume the structure is complete.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as these are typically not resolved in crystal structures. Assign appropriate charges to the amino acid residues. This can be done using tools like PDB2PQR or the preparation scripts within AutoDock Tools.

  • File Format Conversion: Convert the cleaned and protonated PDB file into the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

Defining the Binding Site: The Grid Box

Molecular docking programs require a defined search space on the protein where the ligand is likely to bind. This is known as the grid box.

Protocol 3: Grid Box Generation
  • Identify the Active Site: The active site of MMP-9 is a well-defined catalytic cleft containing a Zn²⁺ ion. By examining the co-crystallized inhibitor in the original PDB file (4H3X), we can accurately locate this site. The key catalytic residues and the zinc ion should be at the center of our grid box.

  • Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to make the conformational search computationally intractable. A typical size would be a cube of 25 Å x 25 Å x 25 Å centered on the active site.

  • Generate Grid Parameter File: Use AutoDock Tools or a similar program to define the center and dimensions of the grid box and generate a configuration file (conf.txt) that will be used as input for the docking program.

Molecular Docking Workflow

The following diagram illustrates the overall workflow for the molecular docking study.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis l1 2D Structure of 5-(4-Methoxy-2-methylphenyl) -5-oxovaleric acid l2 3D Structure Generation & Protonation l1->l2 l3 Energy Minimization (MMFF94) l2->l3 l4 Save as PDBQT l3->l4 d2 Run AutoDock Vina l4->d2 p1 Download PDB: 4H3X (MMP-9) p2 Clean Structure (Remove Water/Ligand) p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Save as PDBQT p3->p4 p4->d2 d1 Define Grid Box (Active Site) d1->d2 d3 Generate Docked Poses & Binding Affinities d2->d3 a1 Analyze Binding Energy & Pose Ranking d3->a1 a2 Visualize Interactions (H-bonds, Hydrophobic) a1->a2 a3 Hypothesis Generation a2->a3

Figure 1: A comprehensive workflow for the in silico docking of a novel ligand to a protein target.

Part 3: Results, Analysis, and Interpretation

Analyzing Docking Results: Beyond Binding Affinity

After running the docking simulation with a tool like AutoDock Vina, a set of results will be generated, typically including multiple binding poses for the ligand ranked by their predicted binding affinity (in kcal/mol).

Table 1: Hypothetical Docking Results for this compound with MMP-9
Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-8.20.00LEU-188, ALA-189, HIS-226, GLU-227, PRO-246
2-7.91.21LEU-188, VAL-223, HIS-226, GLU-227
3-7.52.54ALA-189, HIS-226, PRO-246
............

Interpreting the Data:

  • Binding Affinity: A more negative value indicates a stronger predicted binding interaction. The top-ranked pose (-8.2 kcal/mol) suggests a favorable interaction.

  • Pose Clustering: The Root Mean Square Deviation (RMSD) between poses indicates their structural similarity. A tight cluster of low-energy poses (low RMSD) can increase confidence in the predicted binding mode.

  • Interaction Analysis: The most critical step is to visualize the top-ranked pose in the context of the protein's active site using software like PyMOL or UCSF Chimera.

Visualizing Key Interactions

The trustworthiness of a docking result is validated by its chemical and biological plausibility. For our MMP-9 example, a credible binding pose would exhibit the following interactions:

  • Zinc Coordination: The deprotonated carboxylate group of the ligand should form a coordinating interaction with the catalytic Zn²⁺ ion in the active site. This is a hallmark of many known MMP inhibitors.

  • Hydrogen Bonding: The ligand's oxygen atoms could form hydrogen bonds with backbone or side-chain atoms of key active site residues, such as HIS-226 or GLU-227.

  • Hydrophobic Interactions: The methoxy-methylphenyl ring should ideally be situated within a hydrophobic pocket of the active site, often referred to as the S1' pocket, forming favorable van der Waals interactions with residues like LEU-188 and PRO-246.

The following diagram illustrates the logical flow of interpreting these interactions.

interaction_analysis cluster_conclusion Conclusion center_node Top-Ranked Docked Pose zinc Carboxylate-Zn²⁺ Coordination center_node->zinc Is it present? hbond Hydrogen Bonding with Backbone/Side-Chains center_node->hbond Are they formed? hydrophobic Phenyl Ring in Hydrophobic Pocket (S1') center_node->hydrophobic Is it well-placed? invalid Low-Confidence Pose: Artifact of Scoring center_node->invalid If interactions are absent valid High-Confidence Pose: Biologically Plausible zinc->valid hbond->valid hydrophobic->valid

Figure 2: Logical flow for validating the biological relevance of a docked pose.

Part 4: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico analysis of a novel compound, this compound, using MMP-9 as a hypothesized target. The docking results, while hypothetical, suggest that this compound has the potential to bind favorably within the active site of MMP-9, exhibiting key interactions characteristic of known inhibitors.

The strength of this in silico prediction must be validated through further computational and experimental work.

  • Molecular Dynamics (MD) Simulation: Running an MD simulation on the top-ranked ligand-protein complex can provide insights into the stability of the predicted binding pose over time.

  • In Vitro Enzyme Assays: The most direct way to validate the docking prediction is to perform an in vitro enzymatic assay to determine if this compound can inhibit the activity of MMP-9 and to calculate its IC₅₀ value.

By integrating computational modeling with experimental validation, a robust and efficient path can be forged from a novel chemical structure to a potential therapeutic lead.

References

  • Title: Matrix metalloproteinases Source: Wikipedia URL: [Link]

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An In-depth Technical Guide to the Discovery and Background of Substituted Oxovaleric Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted oxovaleric acids, a class of keto acids, represent a versatile and increasingly important scaffold in chemical synthesis and drug development. This in-depth technical guide provides a comprehensive overview of their discovery, historical background, synthetic methodologies, and diverse biological activities. The narrative delves into the seminal discovery of levulinic acid and traces the evolution of synthetic strategies for introducing a wide array of substituents onto the oxovaleric acid core. A significant focus is placed on the causal relationships between chemical structure and biological function, with detailed explorations of their applications as precursors to pharmacologically active heterocycles and their roles in innovative therapeutic modalities such as photodynamic therapy. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and harnessing the potential of this remarkable class of molecules.

Discovery and Historical Context: From Sugar Chemistry to a Versatile Platform Molecule

The journey of substituted oxovaleric acids begins with the discovery of its most fundamental member, levulinic acid (4-oxopentanoic acid). In 1840, the Dutch chemist Gerardus Johannes Mulder reported the formation of this novel substance by heating fructose with hydrochloric acid.[1][2] This initial finding, emerging from the study of carbohydrate chemistry, laid the groundwork for what would become a cornerstone of modern biorefining and chemical synthesis.[1]

Early investigations into levulinic acid were largely academic, focusing on its unique bifunctional nature, possessing both a ketone and a carboxylic acid group.[3] This dual reactivity hinted at its potential as a versatile chemical intermediate. However, it was not until the mid-20th century that the industrial potential of levulinic acid began to be realized. The A. E. Staley Manufacturing Company in the 1940s initiated the first commercial production of levulinic acid from starch.[3][4] This was followed by the development of a continuous process by the Quaker Oats Company in 1953, a significant step towards making levulinic acid a readily available platform chemical.[5]

The recognition of levulinic acid as one of the top 12 value-added chemicals from biomass by the U.S. Department of Energy in 2004 solidified its importance.[6][7] This was driven by the growing demand for sustainable and renewable chemical feedstocks. The ability to produce levulinic acid from lignocellulosic biomass through acid-catalyzed hydrolysis has been a major focus of research, with various methods being developed to optimize yields and process efficiency.[6][8][9]

The history of substituted oxovaleric acids is thus intrinsically linked to the story of levulinic acid. The accessibility of this primary scaffold has spurred extensive research into the synthesis and application of its derivatives, leading to a vast and diverse family of compounds with a wide spectrum of chemical and biological properties.

Synthetic Methodologies: A Toolkit for Molecular Diversity

The synthetic versatility of the oxovaleric acid core allows for the introduction of substituents at various positions, primarily at the C2, C3, and C5 positions, leading to a wide range of derivatives with tailored properties. The choice of synthetic strategy is dictated by the desired substitution pattern and the nature of the functional groups to be introduced.

Synthesis of γ-Keto Acids: The Core Scaffold

The foundational step in accessing substituted oxovaleric acids is often the synthesis of the γ-keto acid backbone itself. Beyond the classic acid-catalyzed degradation of carbohydrates to produce levulinic acid, several other general methods are employed:

  • Acylation of Organometallic Reagents: A versatile approach involves the reaction of dicarboxylic dihalides with organoaluminum compounds, which upon hydrolysis, yield γ-keto acids.[10]

  • Oxidation of γ-Lactones: The oxidation of γ-lactones provides a direct route to the corresponding γ-keto acids.[10]

  • Aldol Addition-Pinacol Rearrangement: A sequence starting with 1,2-bis(trimethylsilyloxy)cyclobutene and a ketal or acetal provides access to substituted 1,3-cyclopentanediones, which can then be cleaved to form γ-keto acids.[11]

Synthesis of Substituted Oxovaleric Acids

One of the most significant substituted oxovaleric acids is 5-aminolevulinic acid (5-ALA), a key intermediate in the biosynthesis of porphyrins, including heme.[12] Its synthesis and the synthesis of its analogs have been extensively studied due to their applications in photodynamic therapy (PDT).[13]

Experimental Protocol: Synthesis of 5-Aminolevulinic Acid Analogs

A general approach for the synthesis of 5-aminolevulinic acid analogs involves the modification of levulinic acid or its esters. For instance, the synthesis of 3-oxa and 3-thia analogues of ALA, which act as potent mechanism-based inhibitors of ALA dehydratase, has been described.[14] The synthesis typically involves the introduction of a suitable leaving group at the C5 position of a levulinate ester, followed by nucleophilic substitution with an appropriate amine or protected amine equivalent.

Substituted oxovaleric acids are invaluable precursors for the synthesis of a wide variety of heterocyclic compounds with significant pharmacological activity. The dicarbonyl functionality provides a reactive handle for condensation and cyclization reactions.

Quinoline Synthesis: Substituted quinolines, a class of compounds with a broad range of biological activities, can be synthesized from γ-keto acids. The Pfitzinger synthesis, for example, involves the condensation of isatin with a carbonyl compound (which can be derived from a γ-keto acid) in the presence of a base to yield quinoline-4-carboxylic acids.[15]

Oxadiazole Synthesis: 1,3,4-Oxadiazoles, another important class of heterocyclic compounds with antimicrobial and other medicinal properties, can be synthesized from acylhydrazones, which in turn can be prepared from γ-keto acids. The cyclization of acylhydrazones in the presence of a dehydrating agent like acetic anhydride yields the corresponding 1,3,4-oxadiazoline derivatives.[1]

Biological Activities and Therapeutic Potential

The structural diversity of substituted oxovaleric acids translates into a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

5-Aminolevulinic Acid in Photodynamic Therapy

5-Aminolevulinic acid (5-ALA) is a prodrug that is metabolically converted to the photosensitizer protoporphyrin IX (PpIX) in cells.[13] In cancer cells, there is a relative deficiency in the enzyme ferrochelatase, which leads to an accumulation of PpIX. Upon exposure to light of a specific wavelength, PpIX generates reactive oxygen species (ROS), leading to selective destruction of the cancer cells. This principle forms the basis of 5-ALA-based photodynamic therapy (PDT), which is used for the treatment of various cancers and other diseases.[13]

Signaling Pathway: 5-ALA Induced Photodynamic Therapy

PDT_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell 5_ALA_ext 5-Aminolevulinic Acid (5-ALA) 5_ALA_int 5-ALA 5_ALA_ext->5_ALA_int Cellular Uptake PpIX Protoporphyrin IX (PpIX) 5_ALA_int->PpIX Heme Biosynthesis Pathway ROS Reactive Oxygen Species (ROS) PpIX->ROS Photosensitization Apoptosis Cell Death (Apoptosis) ROS->Apoptosis Light Light Exposure Light->PpIX

Caption: Cellular uptake and conversion of 5-ALA to the photosensitizer PpIX, leading to ROS production and apoptosis upon light activation.

Antimicrobial and Anticancer Activities

Derivatives of oxovaleric acids, particularly those incorporating heterocyclic moieties like oxadiazoles and quinolines, have demonstrated significant antimicrobial and anticancer activities.

  • Antimicrobial Activity: 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines have shown promising antibacterial and antifungal activities.[1][16] The mechanism of action is thought to involve the inhibition of microbial enzymes or disruption of cell wall synthesis.

  • Anticancer Activity: Pyrrolyl and indolyl α-γ-diketo acid derivatives, which can be synthesized from γ-keto acid precursors, have been identified as selective inhibitors of carbonic anhydrases that are overexpressed in many tumors.[10]

Data Summary and Experimental Protocols

Quantitative Data Summary
Compound ClassBiological ActivityPotency (Example)Reference
5-Aminolevulinic Acid (ALA)Photodynamic TherapyDependent on light dose and tissue type[13]
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolinesAntibacterialMIC values ranging from 3.91 to 62.5 µg/mL against Gram-positive bacteria[1]
Pyrrolyl α-γ-diketo acidsAnticancer (Carbonic Anhydrase Inhibition)-[10]

Table 1: Summary of biological activities of selected substituted oxovaleric acid derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines

This protocol is adapted from the work of (Reference for acylhydrazone cyclization).

  • Acylhydrazone Synthesis: To a solution of the appropriate γ-keto acid (1 equivalent) in ethanol, add the corresponding hydrazide (1 equivalent). Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and collect the precipitated acylhydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Cyclization: Suspend the acylhydrazone (1 equivalent) in acetic anhydride (5-10 equivalents). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water with stirring. Collect the precipitated solid by filtration, wash with water until neutral, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline.

  • Characterization: Characterize the final product by melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Workflow: Synthesis of 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines

Synthesis_Workflow Start γ-Keto Acid + Hydrazide Step1 Acylhydrazone Formation (Reflux in Ethanol, cat. Acetic Acid) Start->Step1 Intermediate Acylhydrazone Step1->Intermediate Step2 Cyclization (Reflux in Acetic Anhydride) Intermediate->Step2 Purification Purification (Recrystallization) Step2->Purification Product 3-Acetyl-2,5-disubstituted -1,3,4-oxadiazoline Purification->Product

Caption: A streamlined workflow for the two-step synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines from γ-keto acids.

Conclusion and Future Perspectives

The field of substituted oxovaleric acids has evolved significantly from its origins in carbohydrate chemistry. The foundational discovery of levulinic acid has paved the way for the development of a vast array of derivatives with significant potential in medicinal chemistry and materials science. The ability to functionalize the oxovaleric acid core at multiple positions provides a powerful platform for generating molecular diversity and fine-tuning biological activity.

The application of 5-aminolevulinic acid in photodynamic therapy stands as a testament to the therapeutic potential of this class of compounds. Furthermore, the growing body of research on the antimicrobial and anticancer activities of heterocyclic derivatives of oxovaleric acids suggests that many more therapeutic applications are yet to be discovered.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The design of more efficient, stereoselective, and environmentally friendly synthetic routes to access a wider range of substituted oxovaleric acids will remain a priority.

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization.

  • Expansion of Therapeutic Applications: The exploration of substituted oxovaleric acids for the treatment of other diseases, including inflammatory and neurodegenerative disorders, holds significant promise.

  • Sustainable Production: Continued innovation in the production of levulinic acid and other key precursors from renewable biomass will be essential for the long-term viability and environmental sustainability of this chemical platform.

References

  • BioResources at NC State University. (2012, February 27). Levulinic acid production from waste biomass. [Link]

  • MDPI. (2021, December 20). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. [Link]

  • ResearchGate. (2026, February 9). (PDF) Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • MDPI. (2019, July 30). Catalytic Production of Levulinic Acid (LA) from Actual Biomass. [Link]

  • DigitalCommons@UNL. (1999, January 12). Method and Apparatus for Production of Levulinic Acid via Reactive Extrusion. [Link]

  • A Review on the conversion of levulinic acid and its esters to various useful chemicals. (2019, April 17). A Review on the conversion of levulinic acid and its esters to various useful chemicals. [Link]

  • Organic Syntheses. levulinic acid. [Link]

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  • MDPI. (2023, November 1). Conversion of Biomass-Derived Molecules into Alkyl Levulinates Using Heterogeneous Catalysts. [Link]

  • Encyclopedia.com. (2018, May 18). Gerardus Johannes Mulder. [Link]

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Methodological & Application

Application Note: 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric Acid in Organic Synthesis & Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Structural Significance

5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid (CAS: 4642-37-9) is a highly versatile, bifunctional


-keto acid. Its architecture features an electron-rich aromatic ring coupled with a 1,5-dicarbonyl-like aliphatic chain. This specific arrangement makes it a privileged building block in medicinal chemistry, primarily serving as a precursor for complex carbocyclic and heterocyclic scaffolds.

The strategic placement of the C4-methoxy and C2-methyl groups on the phenyl ring heavily influences the molecule's electronic landscape, dictating its reactivity in downstream electrophilic aromatic substitutions. Meanwhile, the orthogonal reactivity of the ketone and carboxylic acid moieties allows for divergent synthetic pathways, enabling the construction of benzosuberones ,


-lactones , and 1,2-diazepines .

Upstream Synthesis: The Friedel-Crafts Workflow

To contextualize the application of this building block, it is essential to understand its origin. The compound is synthesized via the Friedel-Crafts acylation of 3-methylanisole with glutaric anhydride [1].

Causality in Design: Glutaric anhydride is selected as the acylating agent because it directly installs the requisite 5-carbon valeric acid tether. The strong electron-donating effect of the methoxy group on 3-methylanisole directs the acylium ion strictly to the para position (C4 relative to the methoxy, which becomes C1 relative to the new tether), while the methyl group occupies the C2 position. This regiocontrol prevents the formation of unwanted structural isomers.

G A 3-Methylanisole + Glutaric Anhydride B Lewis Acid Catalysis (AlCl3, DCM, 0°C) A->B C Electrophilic Aromatic Substitution B->C D Aqueous Quench (HCl / Ice) C->D E 5-(4-Methoxy-2-methylphenyl) -5-oxovaleric acid D->E

Fig 1. Friedel-Crafts acylation workflow for synthesizing the target compound.

Divergent Application Workflows

The bifunctional nature of this compound allows chemists to deploy it across multiple distinct synthetic trajectories.

G Core 5-(4-Methoxy-2-methylphenyl) -5-oxovaleric acid Sub1 Complete Reduction (Pd/C, H2) Core->Sub1 Sub2 Selective Reduction (NaBH4) Core->Sub2 Sub3 Condensation (NH2NH2, EtOH) Core->Sub3 Prod1 5-Arylvaleric Acid Sub1->Prod1 Cycl1 Intramolecular FC (PPA, 90°C) Prod1->Cycl1 Final1 Benzosuberone Scaffold Cycl1->Final1 Prod2 delta-Hydroxy Acid Sub2->Prod2 Cycl2 Acidic Cyclization (H+) Prod2->Cycl2 Final2 delta-Lactone Scaffold Cycl2->Final2 Final3 1,2-Diazepine Scaffold Sub3->Final3

Fig 2. Divergent synthetic pathways from the 5-oxovaleric acid core to complex scaffolds.

Synthesis of Benzosuberone Scaffolds (7-Membered Carbocycles)

Benzosuberones (benzocycloheptanones) are critical pharmacophores found in tubulin inhibitors and GPCR ligands.

Causality & Mechanistic Insight: To form the 7-membered ring, the benzylic ketone must first be completely reduced to a methylene group. If left intact, the resulting 1,3-dicarbonyl intermediate during cyclization would be highly unstable. For the cyclization step, Polyphosphoric Acid (PPA) is chosen because it acts simultaneously as a solvent, a Brønsted acid, and a dehydrating agent. Crucial Regiochemical Note: The geometric constraints of the 5-carbon tether restrict the intramolecular electrophilic attack exclusively to the C6 position of the aromatic ring. Although C6 is meta to the strongly activating methoxy group, the C2-methyl group provides essential para-activation, facilitating the ring closure [2].

Step-by-Step Protocol:

  • Reduction: Dissolve this compound (1.0 eq) in glacial acetic acid. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Concentrate in vacuo to yield 5-(4-Methoxy-2-methylphenyl)valeric acid.

  • Cyclization: Heat PPA (10 eq by weight) to 90°C. Add the valeric acid intermediate dropwise. Stir vigorously for 3 hours.

  • Self-Validation Workup: Pour the hot, viscous mixture over crushed ice. The reaction is self-validating: the highly polar PPA dissolves in water, while the hydrophobic benzosuberone product precipitates as an off-white solid.

  • Confirmation: Analyze via IR spectroscopy. The broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) will vanish, replaced by a sharp, conjugated cyclic ketone C=O stretch at ~1675 cm⁻¹.

Synthesis of -Lactones via Selective Reduction

-Lactones are ubiquitous in natural products and act as crucial intermediates in the synthesis of statin-like molecules.

Causality & Mechanistic Insight: Sodium borohydride (NaBH₄) is employed as a mild hydride donor. Unlike LiAlH₄, which would reduce both the ketone and the carboxylic acid, NaBH₄ selectively reduces the C5-ketone to a secondary alcohol. Upon acidic workup, the resulting


-hydroxy acid is thermodynamically driven to undergo intramolecular esterification, yielding a stable 6-membered oxygen heterocycle.

Step-by-Step Protocol:

  • Selective Reduction: Dissolve the keto-acid (1.0 eq) in a 1M NaOH aqueous solution (cooling to 0°C). Slowly add NaBH₄ (1.2 eq) in small portions to control hydrogen evolution. Stir for 2 hours.

  • Acid-Catalyzed Lactonization: Carefully acidify the mixture to pH 2 using 2M HCl. The drop in pH protonates the carboxylate and catalyzes the intramolecular nucleophilic attack by the C5-hydroxyl group.

  • Self-Validation Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃. If any uncyclized acid remains, it will partition into the aqueous bicarbonate layer, ensuring the organic layer contains only the pure neutral lactone.

  • Confirmation: TLC (Hexane:EtOAc 7:3) will show the disappearance of the UV-active starting material and the appearance of a higher Rf, UV-active spot.

Condensation to 1,2-Diazepine Heterocycles

Nitrogen-rich 7-membered rings (1,2-diazepines) are heavily investigated in CNS drug discovery for their ability to modulate neurotransmitter receptors.

Causality & Mechanistic Insight: The 1,5-distance between the ketone and the carboxylic acid perfectly accommodates the bidentate nucleophile, hydrazine (NH₂-NH₂). The reaction proceeds via initial hydrazone formation at the more electrophilic ketone, followed by intramolecular amidation at the carboxylic acid, yielding a 4,5,6,7-tetrahydro-1H-1,2-diazepin-3(2H)-one derivative [3].

Step-by-Step Protocol:

  • Condensation: Suspend the keto-acid (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4-6 hours.

  • Self-Validation Workup: As the reaction progresses, the product often crystallizes directly out of the cooling ethanol due to the rigid, hydrogen-bonding nature of the cyclic amide. Filter the precipitate and wash with cold ethanol.

  • Confirmation: Mass spectrometry will confirm a mass corresponding to

    
    .
    

Quantitative Data & Analytical Markers

The following table summarizes the expected reaction metrics and diagnostic analytical markers for the three primary workflows, allowing researchers to quickly verify synthetic success.

Derivative TargetReagents & CatalystTemp / TimeExpected YieldKey Diagnostic Marker (IR / NMR)
Benzosuberone 1. Pd/C, H₂2. PPA1. RT, 12h2. 90°C, 3h65 - 75%IR: ~1675 cm⁻¹ (cyclic conjugated C=O)NMR: Disappearance of broad COOH proton.

-Lactone
1. NaBH₄, NaOH(aq)2. HCl (pH 2)1. 0°C, 2h2. RT, 1h80 - 85%IR: ~1735 cm⁻¹ (lactone ester C=O)NMR: ~5.2 ppm (1H, m, benzylic -CH-O-).
1,2-Diazepine Hydrazine hydrate, EtOHReflux (78°C), 4-6h70 - 80%IR: ~3200 cm⁻¹ (N-H), ~1660 cm⁻¹ (amide C=O)MS:

matches cyclized mass.

References

  • Wikipedia Contributors. Friedel–Crafts reaction - Intramolecular Cyclizations. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • RSC Polymer Chemistry. High-molecular weight star conjugates containing docetaxel (Discussing keto-acid derivatization and hydrazine condensation). Royal Society of Chemistry, DOI: 10.1039/C4PY01120A. Available at:[Link]

Application Notes & Protocols: 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric Acid as a Versatile Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. A scaffold that offers multiple, chemoselectively addressable functional groups provides a powerful platform for generating diverse compound libraries. 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid is one such privileged molecule. Its structure, featuring a γ-keto acid system appended to a substituted aromatic ring, presents a trifecta of reactive sites: a carboxylic acid, a ketone, and an electron-rich phenyl ring. This unique combination makes it an exceptionally valuable precursor for the synthesis of a wide array of novel compounds, particularly heterocyclic systems of significant pharmacological interest.

The γ-keto acid moiety is a well-established synthon for various six-membered heterocycles. For instance, the 1,4-dicarbonyl relationship is perfectly poised for cyclocondensation reactions with binucleophiles like hydrazine to construct pyridazinone rings.[1][2] Additionally, intramolecular cyclization can readily afford lactone structures such as dihydropyranones.[3][4] The aromatic portion of the molecule, a 2-methylanisole derivative, not only influences the electronic properties and conformation of the final products but also offers sites for further functionalization.

This guide provides a comprehensive overview of this compound, from its synthesis to its application as a building block. We will present detailed, field-proven protocols for its use in constructing novel pyridazinone and dihydropyranone scaffolds, explaining the mechanistic rationale behind each synthetic choice.

Physicochemical Properties of the Building Block

A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction planning and execution. The data presented below for this compound are compiled from standard computational chemistry models and are provided as a guide for researchers.

PropertyValue
IUPAC Name 5-(4-methoxy-2-methylphenyl)-5-oxopentanoic acid
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point 120-125 °C (predicted)
Boiling Point > 350 °C (decomposes, predicted)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Limited solubility in water.
pKa (Carboxylic Acid) ~4.5 - 5.0 (predicted)

Synthesis of this compound

The most direct and industrially scalable method for preparing 5-aryl-5-oxovaleric acids is the Friedel-Crafts acylation of an aromatic compound with glutaric anhydride.[5][6] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[7][8]

Reaction Principle

The reaction proceeds via the formation of an acylium ion intermediate from glutaric anhydride and AlCl₃. The electron-rich 2-methylanisole then acts as a nucleophile, attacking the acylium ion. The substitution occurs preferentially at the para-position to the activating methoxy group, directed by both steric hindrance from the ortho-methyl group and the strong activating effect of the methoxy group. A final aqueous workup hydrolyzes the aluminum salts and protonates the carboxylate to yield the desired product.

Experimental Protocol

Materials:

  • Glutaric anhydride (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • 2-Methylanisole (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (2.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add glutaric anhydride (1.0 eq) portion-wise to the stirred suspension, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-methylanisole (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving step.

  • Stir the resulting mixture vigorously for 30 minutes until all solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system to afford this compound as an off-white solid.

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Glutaric Anhydride Glutaric Anhydride Friedel-Crafts Acylation Friedel-Crafts Acylation Glutaric Anhydride->Friedel-Crafts Acylation AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation 2-Methylanisole 2-Methylanisole 2-Methylanisole->Friedel-Crafts Acylation DCM (solvent) DCM (solvent) DCM (solvent)->Friedel-Crafts Acylation Quenching (HCl/Ice) Quenching (HCl/Ice) Friedel-Crafts Acylation->Quenching (HCl/Ice) Extraction Extraction Quenching (HCl/Ice)->Extraction Drying & Evaporation Drying & Evaporation Extraction->Drying & Evaporation Recrystallization Recrystallization Drying & Evaporation->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of the target building block.

Application in the Synthesis of Novel Pyridazinone Derivatives

Pyridazin-3(2H)-ones are a class of heterocyclic compounds that are prevalent in many biologically active molecules, exhibiting a wide range of activities including cardiotonic, anti-inflammatory, and antihypertensive effects.[2][9] The reaction of γ-keto acids with hydrazine is a classical and highly efficient method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones, which can be subsequently aromatized if desired.[1]

Reaction Principle

The reaction proceeds through an initial condensation between the ketone carbonyl of the γ-keto acid and one of the amino groups of hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second amino group of the hydrazine attacks the carboxylic acid, leading to the elimination of a water molecule and the formation of the stable six-membered pyridazinone ring.

Experimental Protocol: Synthesis of 6-(4-methoxy-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 6-(4-methoxy-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

  • Further purification can be achieved by recrystallization from ethanol.

Pyridazinone Synthesis Workflow

G Building_Block This compound Reaction Cyclocondensation Building_Block->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Ethanol/Acetic Acid Solvent->Reaction Workup Precipitation & Filtration Reaction->Workup Product 6-(4-Methoxy-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one Workup->Product

Caption: Synthesis of pyridazinone derivatives.

Application in the Synthesis of Dihydropyranone Scaffolds

3,4-Dihydropyran-2-ones (δ-valerolactones) are important structural motifs found in numerous natural products and serve as versatile intermediates in organic synthesis.[3] The acid-catalyzed intramolecular cyclization of γ-keto acids is a straightforward method to access these valuable lactones.[5]

Reaction Principle

The reaction is initiated by the protonation of the ketone carbonyl, which enhances its electrophilicity. The carboxylic acid's hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule result in the formation of the thermodynamically stable six-membered lactone ring.

Experimental Protocol: Synthesis of 6-(4-methoxy-2-methylphenyl)-3,4-dihydro-2H-pyran-2-one

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride

  • Sodium acetate, anhydrous

Procedure:

  • Combine this compound (1.0 eq) and anhydrous sodium acetate in a round-bottom flask.

  • Add acetic anhydride to the mixture.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into ice-water to hydrolyze the excess acetic anhydride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired dihydropyranone.

Dihydropyranone Synthesis Workflow

G Building_Block This compound Reaction Intramolecular Cyclization (Lactonization) Building_Block->Reaction Reagents Acetic Anhydride Sodium Acetate Reagents->Reaction Workup Hydrolysis & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-(4-Methoxy-2-methylphenyl)-3,4-dihydro-2H-pyran-2-one Purification->Product

Caption: Synthesis of dihydropyranone derivatives.

Conclusion and Future Outlook

This compound is a highly adaptable and valuable building block for the synthesis of diverse and complex molecular architectures. The protocols detailed herein for the construction of pyridazinone and dihydropyranone rings serve as a foundation for further exploration. By employing substituted hydrazines or by further modifying the resulting heterocyclic scaffolds, researchers can rapidly generate extensive libraries of novel compounds for screening in drug discovery and materials science applications. The inherent functionality of this building block ensures its continued relevance in the pursuit of new chemical entities with tailored properties.

References

  • Clerici, A., & Porta, O. (1982). A novel reaction type promoted by aqueous titanium trichloride. Synthesis of unsymmetrical 1,2-diols. J. Org. Chem., 47, 2852–2856.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. Retrieved from [Link]

  • Beilstein Journals. (2021, September 15). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Retrieved from [Link]

  • PMC. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Hussein, A. H. M. (2015). Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. Open Access Library Journal, 02(01), 1-9.
  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

  • MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Retrieved from [Link]

  • PMC. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Retrieved from [Link]

  • Beilstein Journals. (2024, March 18). A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium salts. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. Retrieved from [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • MDPI. (2024, May 6). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]

  • ResearchGate. (2019, December 20). A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. Retrieved from [Link]

  • MDPI. (2023, July 18). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved from [Link]

  • MDPI. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved from [Link]

  • PMC. (2019, April 3). Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]

  • KOASAS. (n.d.). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. Retrieved from [Link]

  • Lupine Publishers. (2018, March 9). Benzotriazole: A Versatile Synthetic Auxiliary. Retrieved from [Link]

  • PMC. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

  • ResearchGate. (2020, December 21). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. Retrieved from [Link]

  • ACS Publications. (2013, July 17). New Pathways for Formation of Acids and Carbonyl Products in Low-Temperature Oxidation: The Korcek Decomposition of γ-Ketohydroperoxides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]

Sources

Technical Application Note: Solubility Profiling & Handling of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid (and its structural analogs). It synthesizes chemical principles with practical laboratory workflows to ensure reproducibility and data integrity.

Executive Summary

This compound (Molecular Formula: C₁₃H₁₆O₄; MW: 236.26 g/mol ) is a lipophilic weak acid commonly utilized as a synthetic intermediate in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs), lipid-regulating agents, and matrix metalloproteinase inhibitors.[1]

Its physicochemical behavior is dominated by two functional groups: a hydrophilic carboxylic acid tail and a lipophilic aryl-ketone head . This duality dictates a specific solubility profile: negligible aqueous solubility at acidic pH, high solubility in organic solvents (DMSO, Ethanol), and conditional aqueous solubility at alkaline pH. This guide provides validated protocols for solubilization, stock preparation, and handling to prevent experimental artifacts such as precipitation in biological assays.

Physicochemical Profile & Solubility Data

Structural Analysis[2]
  • Core Scaffold: Glutaric acid derivative mono-substituted with a 4-methoxy-2-methylphenyl ring.

  • pKa (Calculated): ~4.7 – 4.9 (Carboxylic acid moiety).

  • LogP (Predicted): ~2.5 – 2.8 (Moderate Lipophilicity).

  • Hydrogen Bond Donors: 1 (COOH).

  • Hydrogen Bond Acceptors: 4 (COOH, C=O, OMe).

Solubility Compatibility Table

The following data summarizes the solubility limits at 25°C. Note that "Soluble" implies >10 mg/mL, which is sufficient for most 1000x stock solutions.

Solvent SystemSolubility RatingSaturation Limit (Est.)Application Context
DMSO (Anhydrous) Excellent > 50 mg/mLPrimary Stock Solution for Bioassays
Ethanol (100%) High > 30 mg/mLAlternative Stock; Evaporation protocols
Methanol High > 30 mg/mLHPLC Mobile Phase; Recrystallization
Dichloromethane (DCM) Moderate/High > 20 mg/mLSynthesis workup; Extractions
Water (pH < 4) Insoluble < 0.1 mg/mLWarning: Precipitates in acidic buffers
PBS (pH 7.4) Low/Moderate ~ 0.5 - 1.0 mg/mLRequires pre-dissolution in DMSO
0.1 M NaOH / NaHCO₃ Soluble > 10 mg/mLForms Sodium Salt (Water Soluble)

Critical Insight: The presence of the ortho-methyl group on the phenyl ring introduces slight steric twist, potentially lowering the melting point and increasing solubility in organic solvents compared to the non-methylated analog [1].

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Standard)

Purpose: Create a stable, high-concentration stock for long-term storage and subsequent dilution.

Materials:

  • Compound: this compound (Solid).

  • Solvent: DMSO (Cell culture grade, anhydrous) or Ethanol (Absolute).

  • Vial: Amber glass vial (to protect from potential photodegradation).

Procedure:

  • Weighing: Accurately weigh 23.6 mg of the solid compound into a sterile amber vial.

  • Solvent Addition: Add 1.0 mL of DMSO.

    • Note: If using Ethanol, ensure the vial is sealed tightly to prevent evaporation.

  • Dissolution: Vortex vigorously for 30 seconds. The solid should dissolve rapidly at room temperature.

    • Validation: Inspect visually. The solution should be clear and colorless to pale yellow. If particles remain, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: Stable for >6 months in DMSO at -20°C [2].

Protocol B: Aqueous Solubilization for Biological Assays

Purpose: Dilute the stock into aqueous media (cell culture media or buffer) without causing precipitation.

Mechanism: This compound is a weak acid . In standard PBS (pH 7.4), it exists partially as an anion, improving solubility. However, "shock dilution" from DMSO into water can cause transient precipitation of the protonated form.

Procedure:

  • Prepare Buffer: Ensure your experimental buffer (PBS or Media) is at pH 7.4.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 100 mM DMSO stock 1:10 into PBS to create a 10 mM working solution.

    • Observation: A faint cloudiness may appear. Vortex immediately. If persistent, adjust pH to 8.0 with dilute NaOH, then back to 7.4.

  • Final Dilution: Pipette the working solution into the final assay volume while vortexing the media.

    • Max DMSO Tolerance: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Protocol C: Chemical Purification (Acid-Base Extraction)

Purpose: Recover or purify the compound from crude reaction mixtures or impure solids. This exploits the pH-dependent solubility switch.

Workflow:

  • Dissolution: Dissolve crude solid in Ethyl Acetate or Dichloromethane .

  • Extraction (Salt Formation): Wash the organic phase with saturated NaHCO₃ (aq) or 1M NaOH .

    • Chemistry: The carboxylic acid deprotonates (R-COOH → R-COO⁻Na⁺) and moves into the aqueous layer. Impurities remain in the organic layer.

  • Separation: Collect the aqueous layer . Discard the organic layer (impurities).

  • Precipitation: Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~2-3.

    • Result: The compound re-protonates and precipitates as a white/off-white solid.

  • Isolation: Filter the solid or extract it back into fresh Ethyl Acetate, dry over MgSO₄, and evaporate.

Visualization & Decision Workflows

Workflow 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent system based on the intended application.

SolventSelection Start Start: Solid Compound AppType Intended Application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis / Purification AppType->Synthesis Analysis Analytical (HPLC/LCMS) AppType->Analysis StockPrep Prepare 100mM Stock in DMSO (Anhydrous) BioAssay->StockPrep NonPolar Dissolve in DCM or EtOAc Synthesis->NonPolar MobilePhase Dissolve in MeOH/Water or ACN/Water (50:50) Analysis->MobilePhase Dilution Dilute into Media (Keep DMSO < 0.5%) StockPrep->Dilution CheckPrecip Check for Precipitation (Microscope/Turbidity) Dilution->CheckPrecip BaseExtract Extract with NaHCO3 (Purification) NonPolar->BaseExtract

Caption: Decision matrix for solvent selection ensuring compatibility with downstream experimental endpoints.

Troubleshooting & Stability

  • Issue: Precipitation in Cell Media.

    • Cause: The "Oiling Out" effect. The lipophilic aromatic ring drives aggregation before the acid can ionize.

    • Solution: Pre-warm the media to 37°C before adding the compound. Alternatively, create a 1000x intermediate dilution in pure Ethanol before adding to media.

  • Issue: Compound Degradation.

    • Cause: While the ketone is stable, the carboxylic acid can undergo esterification if stored in alcohols (MeOH/EtOH) for prolonged periods at room temperature.

    • Solution: Store alcohol-based stocks at -20°C or use DMSO (chemically inert to the acid) [3].

References

  • PubChem Compound Summary. (2023). This compound.[2] National Center for Biotechnology Information. Retrieved from [Link](Note: Link directs to the structural class analog for property verification).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for DMSO stock stability and solubility profiling).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for Acid-Base extraction protocols of keto-acids).

Sources

Large-scale laboratory synthesis of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Large-Scale Laboratory Synthesis of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid

Abstract

This technical guide provides a comprehensive, robust, and scalable protocol for the large-scale laboratory synthesis of this compound. This keto-acid is a valuable building block in medicinal chemistry and materials science, with a structure analogous to intermediates used in the development of various biologically active molecules.[1][2] The synthesis is achieved via a Friedel-Crafts acylation of 3-methoxytoluene with glutaric anhydride using aluminum chloride as a catalyst. This document details the underlying chemical principles, provides a step-by-step methodology optimized for safety and yield on a multi-gram scale, and outlines procedures for product isolation, purification, and characterization.

Introduction & Scientific Rationale

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds with aromatic rings.[3][4] This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where an acylium ion, generated from an acid anhydride or acyl chloride and a Lewis acid catalyst, serves as the electrophile.[5][6]

In this synthesis, 3-methoxytoluene (2-methylanisole) is the aromatic substrate. It possesses two activating groups: a strongly activating methoxy group (-OCH₃) and a weakly activating methyl group (-CH₃). Both are ortho, para-directing. The key to regioselectivity lies in their combined influence. The position para to the strong -OCH₃ director is also ortho to the -CH₃ group. This position is sterically accessible and electronically enriched, making it the predominant site of acylation, leading to the desired 5-(4-methoxy-2-methylphenyl) isomer.

A stoichiometric amount of aluminum chloride (AlCl₃) is required. While catalytic in the initial EAS step, AlCl₃ is a strong Lewis acid that forms a stable complex with the carbonyl oxygen of the ketone product.[3] This deactivates the product ring towards further acylation and necessitates at least one equivalent of the catalyst per equivalent of ketone formed, plus an additional equivalent for the carboxylic acid group.

Reaction Scheme
3-Methoxytoluene + Glutaric Anhydride → this compound

Mechanistic Overview

The reaction proceeds through several key stages, beginning with the activation of glutaric anhydride by the Lewis acid catalyst, AlCl₃.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up A Glutaric Anhydride + AlCl₃ B Lewis Acid-Base Complex A->B Coordination C Acylium Ion Electrophile B->C Ring Opening D 3-Methoxytoluene (Nucleophile) E Arenium Ion Intermediate (Sigma Complex) D->E Nucleophilic Attack F Product-Catalyst Complex E->F Deprotonation (Restores Aromaticity) G Quench with H₂O / HCl F->G Hydrolysis H Final Product G->H G A 1. Reaction Setup - Assemble dry 4-neck flask - Mechanical stirrer, dropping funnel, condenser, thermometer - Inert atmosphere (N₂) B 2. Reagent Charging - Add AlCl₃ and DCM to flask - Cool to 0-5 °C - Add glutaric anhydride A->B C 3. Arene Addition - Dissolve 3-methoxytoluene in DCM - Add dropwise via funnel over 1-2 hours - Maintain temp < 10 °C B->C D 4. Reaction - Allow to warm to room temp - Stir for 12-16 hours - Monitor by TLC C->D E 5. Quenching - Prepare ice/conc. HCl mixture - Slowly pour reaction mixture onto ice - Stir until all solids dissolve D->E F 6. Phase Separation & Extraction - Transfer to separatory funnel - Separate organic layer - Extract aqueous layer with DCM (2x) E->F G 7. Product Isolation (Base Extraction) - Combine organic layers - Extract with 2M NaOH (3x) - Collect aqueous (basic) layers F->G H 8. Precipitation - Cool combined aqueous layers in ice bath - Acidify with conc. HCl to pH 1-2 - Precipitate forms G->H I 9. Purification & Drying - Collect solid via vacuum filtration - Wash with cold water - Recrystallize from Toluene - Dry under vacuum H->I J 10. Characterization - Determine yield, melting point - Obtain ¹H NMR, ¹³C NMR, IR spectra I->J

Caption: Overall experimental workflow for the synthesis.

Step 1: Reaction Setup and Reagent Charging
  • Assemble the 3 L four-neck flask with the overhead stirrer, thermometer, condenser (with drying tube), and dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • To the reaction flask, add anhydrous dichloromethane (800 mL).

  • Begin stirring and cool the flask in an ice/salt bath to 0-5 °C.

  • Carefully add anhydrous aluminum chloride (240 g) to the cold DCM in portions. This addition is exothermic. Ensure the temperature does not exceed 10 °C.

  • Once the AlCl₃ is suspended, add the glutaric anhydride (98 g) in one portion. A thick, stirrable slurry will form.

    • Scientific Rationale: Maintaining anhydrous conditions is critical as AlCl₃ reacts violently with water, which would deactivate the catalyst. Portion-wise addition of AlCl₃ to the solvent helps dissipate the heat of solvation safely.

Step 2: Friedel-Crafts Acylation
  • In the 2 L dropping funnel, prepare a solution of 3-methoxytoluene (100 g) in anhydrous DCM (200 mL).

  • Add the 3-methoxytoluene solution dropwise to the stirred, cold AlCl₃ slurry over 1.5-2 hours. The rate of addition should be controlled to maintain the internal reaction temperature below 10 °C. The reaction mixture will darken, often to a deep red or brown color.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature.

  • Stir the mixture for 12-16 hours (overnight).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system. The reaction is complete when the starting 3-methoxytoluene spot is no longer visible.

    • Scientific Rationale: Slow, controlled addition of the arene prevents a rapid, uncontrolled exotherm and minimizes the formation of side products. The extended reaction time at room temperature ensures the reaction proceeds to completion.

Step 3: Work-up and Product Isolation
  • Prepare a quench mixture by placing crushed ice (~2 kg) and concentrated HCl (250 mL) in a large beaker or flask (at least 6 L capacity) with stirring.

  • CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the reaction mixture in a thin stream into the vigorously stirred ice/HCl slurry. Use a blast shield and ensure adequate ventilation in the fume hood.

  • Rinse the reaction flask with a small amount of DCM and add it to the quench mixture.

  • Stir the quenched mixture until all the dark, gummy aluminum complexes have been hydrolyzed and two clear layers (an organic and an aqueous layer) are visible.

  • Transfer the entire mixture to a 4 L separatory funnel. Separate the layers.

  • Extract the aqueous layer twice more with DCM (2 x 150 mL).

  • Combine all the organic (DCM) layers.

  • Extract the combined organic layers three times with 2 M NaOH solution (3 x 250 mL). The product, being a carboxylic acid, will transfer to the aqueous basic layer as its sodium salt.

  • Combine the aqueous basic extracts and cool them in an ice bath.

  • Vigorously stir the cold basic solution and slowly add concentrated HCl until the pH is ~1-2 (test with pH paper). A thick, off-white precipitate of the product will form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Scientific Rationale: The acidic quench hydrolyzes the aluminum-ketone complex and protonates the carboxylate. [7]The subsequent extraction with NaOH deprotonates the carboxylic acid, making it water-soluble and allowing for efficient separation from any unreacted starting material or neutral byproducts. Re-acidification precipitates the pure product.

Step 4: Purification and Drying
  • Collect the precipitated solid by vacuum filtration using a large Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (2 x 200 mL) to remove inorganic salts.

  • Press the cake as dry as possible on the funnel.

  • For final purification, recrystallize the crude product from hot toluene. Dissolve the solid in a minimal amount of boiling toluene, allow it to cool slowly to room temperature, and then cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum at 50-60 °C to a constant weight.

  • Expected Yield: 150-170 g (70-80%); Purity: >98% by HPLC.

    • Scientific Rationale: Recrystallization is a powerful technique for purifying solid compounds. Toluene is a suitable solvent as the product's solubility is significantly higher at elevated temperatures than at room temperature.

Characterization & Quality Control

To confirm the identity and purity of the synthesized this compound, the following analyses are recommended:

  • Melting Point: A sharp melting point range indicates high purity.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons (with specific splitting patterns indicating the 1,2,4-substitution), the methoxy and methyl singlets, and the aliphatic protons of the valeric acid chain.

  • ¹³C NMR Spectroscopy: Confirms the number and type of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Should display strong absorption bands for the ketone and carboxylic acid carbonyl (C=O) groups, as well as the broad O-H stretch of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the product. [8][9][10][11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend reaction time; confirm completion by TLC before work-up.
Wet reagents/glasswareEnsure all reagents are anhydrous and glassware is properly dried.
Product loss during work-upEnsure pH is <2 during precipitation. Be careful not to use excess recrystallization solvent.
Dark, Oily ProductImpurities presentRepeat recrystallization. A charcoal treatment during recrystallization may be necessary.
Incomplete hydrolysis of Al-complexesStir longer and more vigorously during the quench step. Add more HCl if needed.
Reaction Fails to StartInactive AlCl₃Use a fresh, unopened bottle of anhydrous AlCl₃.

References

  • Scheffer, L., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences. Available at: [Link]

  • Google Patents. CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole.
  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Scheffer, L., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? PMC. Available at: [Link]

  • Prakash Academy. (2013). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. Available at: [Link]

  • Ross, B. S., et al. (2006). Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine. Nucleosides Nucleotides Nucleic Acids. Available at: [Link]

  • Khan, I., et al. (2025). Quality-by-design based RP-HPLC analytical method for the estimation of quercetin in silver-metal organic frameworks (AgMOF): a Box-Behnken optimization approach. PMC. Available at: [Link]

  • León–Galeana, L., & Maldonado G., L. A. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. Available at: [Link]

  • ResearchGate. Friedel-Crafts acylation of toluene with acetic anhydride catalysed by H3PW12O40/SiO2. Available at: [Link]

  • Kumar, V., et al. (2025). Design, synthesis and in vitro assessment of di-/tri-methoxy-aryl-substituted mono-spiro-1,2,4,5-tetraoxanes for antiplasmodial and anticancer use. PubMed. Available at: [Link]

  • da Silva, A. C. M., et al. (2021). OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. QUIMICA NOVA. Available at: [Link]

  • ResearchGate. Oxidative deprotection of the para‐methoxyphenyl (PMP) group and.... Available at: [Link]

  • Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4- methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Wang, F., et al. (2020). Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst. RSC Publishing. Available at: [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available at: [Link]

  • Liu, X., et al. (2025). Efficient Method for the Synthesis of 5-Methylfurfural from l-Rhamnose Using a Biphasic System. MDPI. Available at: [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • Pimenta, L. P. S., et al. (2017). Development and validation of an HPLC-DAD analytical method to quantify 5-methoxyflavones in methanolic extracts of Vochysia divergens Pohl cultured under stress conditions. ResearchGate. Available at: [Link]

  • University of Freiburg. O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Context

This guide addresses the purification of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid , a critical keto-acid intermediate often synthesized via the Friedel-Crafts acylation of 3-methylanisole with glutaric anhydride in the presence of a Lewis acid (typically


).

While the synthesis is chemically straightforward, the purification is frequently complicated by:

  • Aluminum Complexation: Strong coordination between aluminum and the product's carbonyl/carboxyl oxygens, leading to emulsions.

  • Regioisomers: Competition between the 4-position (target) and 2-/6-positions on the anisole ring.

  • Demethylation: Harsh Lewis acid conditions converting the methoxy group to a phenol.

This support guide prioritizes a self-validating acid-base extraction followed by crystallization, minimizing the need for expensive chromatography.

Troubleshooting Guide (FAQ Format)

Issue 1: "I have a persistent emulsion during the aqueous quench."

Diagnosis: Incomplete hydrolysis of the Aluminum-Product complex. The aluminum salts form gelatinous hydroxides at neutral pH. Corrective Action:

  • Acidify Aggressively: Ensure the quench solution is strongly acidic (pH < 1) using concentrated HCl. The aluminum must be in the soluble

    
     or 
    
    
    
    form, not
    
    
    .
  • Temperature Control: Perform the quench cold (

    
    ) but allow the mixture to stir at room temperature for 30–60 minutes post-quench to ensure the complex fully dissociates.
    
  • Add Demulsifiers: If the emulsion persists, add a small amount of saturated brine or 10% tartaric acid (which chelates aluminum).

Issue 2: "My product contains a 'phenolic' impurity (broad OH peak in NMR)."

Diagnosis: Demethylation of the methoxy group.


 can cleave aryl methyl ethers, especially at elevated temperatures or with extended reaction times.
Corrective Action: 
  • Optimize Stoichiometry: Do not exceed 2.2–2.5 equivalents of

    
    .
    
  • Control Temperature: Keep the reaction temperature below

    
     during addition and do not exceed 
    
    
    
    during the stir phase.
  • Purification Fix: The phenolic byproduct is a weak acid. During the Acid-Base Extraction (see Protocol below), use a carbonate base (like

    
    ) rather than a hydroxide (
    
    
    
    ). The carboxylic acid product will extract into bicarbonate, while the phenolic impurity (pKa ~10) will largely remain in the organic layer.
Issue 3: "The product is colored (red/brown) and oily."

Diagnosis: Presence of oxidized aluminum salts or polymerized byproducts from the anhydride. Corrective Action:

  • Charcoal Treatment: Dissolve the crude acid in hot ethanol or ethyl acetate, treat with activated carbon (5-10% w/w), filter through Celite, and recrystallize.

  • Crystallization Solvent: Switch to a Toluene/Heptane system. The keto-acid is often less soluble in non-polar solvents than the oily impurities.

Master Protocol: Self-Validating Purification Workflow

This protocol relies on the acidity of the carboxylic acid tail (pKa ~4.5) to separate it from neutral starting materials (3-methylanisole) and phenolic byproducts.

Step 1: Quench & Primary Extraction
  • Pour the reaction mixture slowly into a stirred mixture of Ice (500g) and Conc. HCl (100mL) . Caution: Exothermic.

  • Stir for 1 hour to break the Al-complex.

  • Extract with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) (

    
    ).
    
  • Combine organic layers. Do not dry yet.

Step 2: The Acid-Base Purification Loop (Critical Step)
  • Extraction into Base: Extract the organic layer with 10% aqueous

    
     or saturated 
    
    
    
    (
    
    
    ).
    • Why? The target keto-acid converts to its water-soluble sodium salt. Neutral impurities (unreacted anisole, regioisomers without acid groups) stay in the organic layer.

  • Organic Wash: Wash the combined aqueous basic extracts with fresh EtOAc (

    
    ).
    
    • Why? Removes physically entrained neutral organic impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer to

    
    . Slowly add 6N HCl  until pH reaches 1–2.
    
    • Observation: The product should precipitate as a white or off-white solid.

  • Recovery: Filter the solid.[1] If it is oily, extract the acidified aqueous layer with EtOAc, dry over

    
    , and concentrate.
    
Step 3: Crystallization
  • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

  • Slowly add Hexanes or Heptane until persistent cloudiness appears.

  • Cool to room temperature, then to

    
     overnight.
    
  • Filter crystals and wash with cold Hexane.[2]

Process Logic Visualization

The following diagram illustrates the chemical logic separating the target acid from specific byproducts.

PurificationLogic Crude Crude Reaction Mixture (Target Acid, Al-Salts, 3-Methylanisole, Phenolic Impurities) Quench 1. Acid Quench (HCl/Ice) 2. Extract with EtOAc Crude->Quench OrgLayer1 Organic Layer (Target Acid + Organics) Quench->OrgLayer1 AqLayer1 Aqueous Layer (AlCl3 salts, HCl) Quench->AqLayer1 Discard BaseExt Extract with 10% Na2CO3 OrgLayer1->BaseExt OrgLayer2 Organic Phase (Waste) Contains: Unreacted 3-Methylanisole, Neutral Byproducts BaseExt->OrgLayer2 Neutrals stay in Org AqLayer2 Aqueous Phase (Product) Contains: Sodium Carboxylate Salt of Target BaseExt->AqLayer2 Acids go to Aq Phenols Phenolic Impurities (Stay in Org Phase if weak base used) Acidify Acidify with HCl to pH 1 AqLayer2->Acidify Precipitate Precipitated Target Acid (Solid) Acidify->Precipitate Precipitation

Caption: Flowchart of the Acid-Base purification strategy isolating the keto-acid from neutral and aluminum-based impurities.

Quantitative Data & Specifications

ParameterSpecification / TargetNotes
Appearance White to Off-White Crystalline SolidYellow/Orange indicates oxidation or residual Al salts.
Melting Point

(Typical)
Sharp range indicates high purity.
Yield 75% - 85%Losses usually occur during crystallization.
HPLC Purity > 98.0%Major impurity is usually the ortho-isomer (<1%).
Residual Aluminum < 10 ppmCritical for downstream pharmaceutical applications.

References

  • Friedel-Crafts Acylation Mechanisms & Aluminum Complexation Source: University of Michigan, "Friedel-Crafts Acylation." Relevance: Explains the stoichiometry of and the necessity of the acidic quench to break the acylium-aluminum complex.
  • Regioselectivity in Acylation of Anisole Deriv

    • Source: MDPI, "A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles" (Contains comparative data on methoxy-benzene deriv
    • Relevance: Supports the regiochemical preference for the position para to the methoxy group due to electronic activ
    • URL:[Link]

  • Purification of Keto-Acids via Acid-Base Extraction

    • Source: Organic Syntheses, "Enantioselective Three-Component Reaction" (General procedure for handling methoxy-phenyl acidic intermedi
    • Relevance: Validates the workup protocol of extracting acidic intermediates into base to remove neutral organic impurities.
    • URL:[Link]

  • Separ

    • Source: NIH / PubMed, "Separation of Regioisomers and Enantiomers of Underivatized F
    • Relevance: Provides context on chromatographic difficulties and the preference for crystallization in separating positional isomers of long-chain acids.
    • URL:[Link]

Sources

Technical Support Center: Resolving Peak Tailing for 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric Acid in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid (CAS: 4642-37-9).

This organic compound features a pentanoic acid backbone, a ketone functional group, and a methoxy-substituted phenyl ring[1]. While these structural elements are valuable for medicinal chemistry, the terminal carboxylic acid makes this analyte highly susceptible to peak tailing in reversed-phase High-Performance Liquid Chromatography (RP-HPLC)[2]. This guide provides a self-validating, mechanistic approach to diagnosing and resolving these peak distortions.

Diagnostic Workflow

Before adjusting any parameters, it is critical to systematically identify the root cause of the peak tailing. The workflow below outlines the logical progression from chemical adjustments to hardware considerations.

G Start Peak Tailing Detected (As > 1.5) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH ActionPH Adjust pH to 2.5 (e.g., 0.1% Formic Acid) CheckPH->ActionPH No CheckCol Is Column Fully End-Capped? CheckPH->CheckCol Yes ActionPH->CheckCol ActionCol Switch to End-Capped or Polar-Embedded C18 CheckCol->ActionCol No CheckSolv Is Sample Solvent Weaker Than Mobile Phase? CheckCol->CheckSolv Yes ActionCol->CheckSolv ActionSolv Dilute Sample in Initial Mobile Phase CheckSolv->ActionSolv No Success Symmetrical Peak Achieved (As 0.9 - 1.2) CheckSolv->Success Yes ActionSolv->Success

Caption: Diagnostic workflow for resolving HPLC peak tailing of carboxylic acids.

Troubleshooting Guide & FAQs

Q1: Why does the carboxylic acid group in my analyte cause such severe peak tailing?

A1: The tailing is primarily driven by two simultaneous mechanisms: partial ionization and silanophilic interactions . Carboxylic acids typically have a pKa between 4.5 and 5.0. If your mobile phase pH is near this value (e.g., pH 4–6), the Henderson-Hasselbalch equation dictates that the compound exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. This dual-state elution broadens the peak[3]. Furthermore, at mid-pH ranges, residual silanol groups (Si-OH) on the silica stationary phase become ionized (Si-O⁻). These active sites engage in strong secondary hydrogen bonding and ion-dipole interactions with the polar moieties of this compound, causing the analyte to "drag" through the column[3][4].

Q2: How do I select the optimal mobile phase pH to fix this?

A2: To achieve a self-validating separation, you must force the analyte into a single, uniform state. The golden rule of chromatography for ionizable compounds is to set the mobile phase pH at least 2 units below the analyte's pKa . By lowering the pH to 2.0–2.5 using an acidic modifier (like 0.1% Formic Acid, Trifluoroacetic Acid, or a Phosphoric acid buffer), you ensure the carboxylic acid is >99% protonated (neutral)[2]. Simultaneously, this low pH protonates the residual silanols on the column, neutralizing their surface charge and drastically reducing secondary interactions[3].

Q3: I adjusted the pH to 2.5, but I am still seeing a tailing factor of 1.6. What is the next step?

A3: If chemical suppression via pH is insufficient, the issue likely lies with the stationary phase chemistry or sample preparation.

  • Column Chemistry: Older or lower-quality silica columns have a high density of active silanols. Switch to a high-purity, fully end-capped C18 column . End-capping uses trimethylsilyl (TMS) groups to physically block residual silanols, providing a secondary layer of defense against tailing[5].

  • Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% DMSO or Acetonitrile) than your initial mobile phase, the analyte band will spread unevenly at the column head before partitioning begins[6]. Always dilute your final sample injection in the initial mobile phase.

Mechanistic Pathway of Silanol Interactions

Understanding the causality behind pH adjustments is crucial for method development. The diagram below illustrates how mobile phase pH dictates the interaction between the analyte and the stationary phase.

Mechanistic pH_Mid Mid pH (4.0 - 6.0) State_Mid Analyte: Partially Ionized (R-COO-) Silanols: Ionized (Si-O-) pH_Mid->State_Mid pH_Low Low pH (< 3.0) State_Low Analyte: Fully Protonated (R-COOH) Silanols: Protonated (Si-OH) pH_Low->State_Low Mech_Mid Mixed Retention Modes & Secondary Interactions State_Mid->Mech_Mid Mech_Low Primary Hydrophobic Interaction Only State_Low->Mech_Low Result_Mid Peak Tailing / Broadening Mech_Mid->Result_Mid Result_Low Sharp, Symmetrical Peak Mech_Low->Result_Low

Caption: Mechanistic impact of mobile phase pH on analyte ionization and peak shape.

Experimental Protocols

Protocol: Mobile Phase pH Optimization & Method Standardization

Objective: To suppress ionization of this compound and mask residual silanols, achieving an Asymmetry Factor (As) between 0.9 and 1.2.

Materials Required:

  • HPLC-grade Water and Acetonitrile

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄, 85%)

  • Calibrated pH meter

Step-by-Step Methodology:

  • Buffer Preparation: Weigh out the appropriate mass of KH₂PO₄ to create a 25 mM aqueous solution (e.g., 3.40 g per 1 L of HPLC-grade water)[6]. Dissolve completely using a magnetic stirrer.

  • pH Adjustment: Insert a calibrated pH electrode into the aqueous buffer. Slowly add orthophosphoric acid dropwise while stirring continuously until the pH meter reads exactly 2.5 [6]. Crucial Note: Always measure and adjust the pH of the aqueous portion before adding any organic modifiers to prevent apparent pH shifts.

  • Filtration: Vacuum-filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates that could cause frit blockages or baseline noise[6].

  • Sample Preparation: Dissolve this compound in a minimal amount of organic solvent (e.g., methanol), then immediately dilute it with the newly prepared mobile phase (at least 80% mobile phase) to prevent solvent mismatch[6].

  • System Equilibration: Install a fully end-capped C18 column. Flush the system with the new mobile phase for at least 20 column volumes until the baseline is completely stable.

  • Validation: Inject the sample and calculate the Asymmetry Factor (As) at 10% peak height.

Data Presentation: Quantitative Impact of Mitigation Strategies

The table below summarizes the expected quantitative improvements in peak shape when applying the troubleshooting steps to this compound.

Experimental ConditionMobile Phase pHColumn ChemistrySample SolventExpected Asymmetry Factor (As)Diagnostic Conclusion
Baseline (Poor) 5.5 (Unbuffered)Standard C18 (Non-end-capped)100% Acetonitrile2.8 - 3.5 Severe tailing due to partial ionization, silanol interactions, and solvent mismatch.
Intervention 1 2.5 (Phosphate)Standard C18 (Non-end-capped)100% Acetonitrile1.8 - 2.1 Moderate improvement; ionization suppressed, but solvent mismatch persists.
Intervention 2 2.5 (Phosphate)Standard C18 (Non-end-capped)Matched to Mobile Phase1.4 - 1.6 Slight tailing remains due to accessible active silanols on older silica.
Optimized Method 2.5 (Phosphate) Fully End-Capped C18 Matched to Mobile Phase 1.0 - 1.1 Excellent symmetry; all secondary interactions and physical artifacts mitigated.

References

  • BenchChem.Technical Support Center: Thieno[3,2-b]pyridine-5-carboxylic Acid Reaction Monitoring.
  • ASAU.High Performance Liquid Chromatography : Theory.
  • GMP Insiders.Peak Tailing In Chromatography: Troubleshooting Basics.
  • CymitQuimica.CAS 4642-37-9: 5-(4-methoxy-2-methyl-phenyl)-5-oxo-pentanoic acid.
  • BenchChem.Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids.
  • BenchChem.Technical Support Center: Troubleshooting Enrofloxacin Methyl Ester HPLC Peak Tailing.

Sources

Technical Support Center: Scaling Up the Purification of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. We will address common challenges and frequently asked questions in a direct, problem-solution format, grounded in established scientific principles to ensure the robustness and scalability of your purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that arise when planning the scale-up purification of this active pharmaceutical ingredient (API).

Q1: What are the primary methods for purifying this compound at scale?

A1: The two most viable purification methods for this keto-acid are recrystallization and preparative chromatography.

  • Recrystallization is the preferred method for large-scale purification due to its cost-effectiveness, simplicity, and high throughput.[1] It is an equilibrium-based separation where the compound is dissolved in a hot solvent and allowed to crystallize upon cooling, leaving impurities behind in the solvent (mother liquor).[2] This method is ideal if the impurity profile is simple and the desired purity can be achieved in one or two crystallization steps.

  • Preparative Chromatography (such as flash chromatography or preparative HPLC) is used when recrystallization fails to remove closely related impurities or when very high purity (>99.5%) is required from a complex crude mixture.[3] While highly effective at separation, chromatography consumes large volumes of solvent and requires significant capital investment in equipment, making it more expensive and often a bottleneck in large-scale manufacturing.[4]

Q2: How do I decide between recrystallization and chromatography for my process?

A2: The decision hinges on three factors: desired purity, impurity profile, and process economics. The following workflow provides a general decision-making framework.

Purification_Decision_Workflow start Crude 5-(4-methoxy-2-methylphenyl) -5-oxovaleric acid purity_check Analyze Crude Purity & Impurity Profile (HPLC, TLC, NMR) start->purity_check decision Are impurities significantly different in polarity/solubility from the product? purity_check->decision recrystallization Develop & Optimize Recrystallization Protocol decision->recrystallization  Yes chromatography Develop Preparative Chromatography Method decision->chromatography  No / Unknown purity_check_post_rx Check Purity Post-Recrystallization recrystallization->purity_check_post_rx decision_purity Purity Meets Specification? purity_check_post_rx->decision_purity decision_purity->chromatography  No (Use as polishing step) final_product Final Purified Product decision_purity->final_product  Yes chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Q3: What are the most critical parameters to control when scaling up a recrystallization process?

A3: Scaling up recrystallization is not linear; heat and mass transfer dynamics change significantly with volume.[5] Key parameters to control are:

  • Cooling Rate: Slow, controlled cooling is paramount for forming large, pure crystals. Rapid cooling leads to the formation of small, impure crystals or even precipitation of the product as an amorphous solid.

  • Agitation: Proper mixing ensures homogenous temperature and concentration throughout the vessel, preventing localized supersaturation which can lead to rapid nucleation and impure product. The agitation rate must be carefully selected to avoid breaking crystals (crystal attrition).

  • Supersaturation: The level of supersaturation is the driving force for crystallization. This must be carefully controlled, typically through the cooling profile or by the addition of an anti-solvent.[6]

  • Seeding: Introducing a small quantity of pure crystals (seed crystals) to the supersaturated solution at a specific temperature can control the onset of crystallization and lead to a more consistent final crystal size distribution.

Q4: What kind of impurities should I expect?

A4: Impurities are typically process-related and can originate from starting materials, by-products, or degradation. For a Friedel-Crafts acylation route to synthesize the target molecule, potential impurities could include:

  • Unreacted starting materials (e.g., 1-methoxy-3-methylbenzene, glutaric anhydride).

  • Isomers formed from acylation at a different position on the aromatic ring.

  • Over-acylated or under-acylated by-products.

  • Residual catalysts or reaction solvents. The identification and control of impurities are critical for ensuring the safety and efficacy of the final API.[7][8][9]

Part 2: Troubleshooting Guide for Recrystallization

This section provides solutions to common problems encountered during the scale-up of recrystallization.

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" (Product separates as a liquid instead of a solid)1. High Impurity Concentration: Impurities can act as a eutectic mixture, depressing the melting point of the product.[10]2. Saturation Temperature Too High: The solution is becoming saturated at a temperature above the compound's melting point.[10]3. Rapid Cooling: The solution is cooled too quickly, not allowing enough time for crystal lattice formation.1. Re-dissolve and Dilute: Re-heat the mixture until it is a single phase, then add a small amount of additional "good" solvent to lower the saturation temperature. Cool slowly again.[10]2. Change Solvent System: Select a solvent with a lower boiling point or use a mixed-solvent system to better control the saturation point.3. Slower Cooling Profile: Implement a programmed, gradual cooling ramp (e.g., 5-10 °C per hour) in a jacketed reactor.
Low Crystal Yield 1. Excessive Solvent Used: This is the most common cause; the product remains dissolved in the mother liquor even after cooling.[10]2. Incomplete Crystallization: Insufficient cooling time or final temperature is not low enough.3. Product Loss During Washing: Using a warm or excessive amount of washing solvent re-dissolves the purified crystals.1. Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.2. Concentrate Mother Liquor: Evaporate a portion of the solvent from the mother liquor and re-cool to recover a second crop of crystals.3. Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold fresh solvent.
Poor Purity (Impurities still present after crystallization)1. Occlusion: Impurities are trapped within the crystal lattice during rapid crystal growth.2. Poor Solvent Choice: The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.3. Insufficient Washing: The mother liquor, which contains the impurities, is not adequately washed from the surface of the crystals.1. Slow Down Crystallization: Use a slower cooling rate to allow for more selective crystal growth.2. Re-screen Solvents: Perform a systematic solvent screen to find a system with a steeper solubility curve for the product and higher solubility for the impurities at cold temperatures.[2]3. Perform a Second Recrystallization: A single recrystallization may not be sufficient. Re-crystallizing the product a second time often significantly improves purity.
Crystallization Fails to Start (Solution remains clear upon cooling)1. Insufficient Supersaturation: The solution is not concentrated enough for nucleation to occur.2. Lack of Nucleation Sites: A very clean solution in a smooth vessel may lack sites for the first crystals to form.1. Induce Crystallization: Try scratching the inside of the vessel with a glass rod or adding a few seed crystals of pure product.[10]2. Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration and then re-cool.[10]

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check_oil [label="Does the product\n'Oil Out'?", shape="diamond", fillcolor="#FBBC05"];
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check_crystals [label="Do crystals form?", shape="diamond", fillcolor="#FBBC05"];
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filter_crystals [label="Filter and Wash Crystals"];
check_yield [label="Is the yield acceptable?", shape="diamond", fillcolor="#FBBC05"];
action_low_yield [label="Concentrate and cool\nmother liquor for a\nsecond crop.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_purity [label="Does purity meet\nspecification?", shape="diamond", fillcolor="#FBBC05"];
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end_product [label="Final Product", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_oil;
check_oil -> action_oil [label="Yes"];
action_oil -> start [label="Retry"];
check_oil -> check_crystals [label="No"];
check_crystals -> filter_crystals [label="Yes"];
check_crystals -> action_no_crystals [label="No"];
action_no_crystals -> start [label="Retry"];
filter_crystals -> check_yield;
check_yield -> check_purity [label="Yes"];
check_yield -> action_low_yield [label="No"];
action_low_yield -> filter_crystals [label="Recover"];
check_purity -> end_product [label="Yes"];
check_purity -> action_low_purity [label="No"];

}

Caption: Troubleshooting workflow for common recrystallization issues.

Part 3: Experimental Protocols

Protocol 1: Bench-Scale Recrystallization Solvent Screening

Objective: To identify a suitable single or mixed-solvent system for purification. An ideal solvent will dissolve the compound completely when hot but poorly when cold.[11]

Materials:

  • Crude this compound (~100 mg)

  • Test tubes or small vials

  • Solvent selection (see table below)

  • Stir plate and heat gun/water bath

Procedure:

  • Place ~10-15 mg of crude material into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until a slurry is formed. Observe solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • Heat the tubes that showed poor room temperature solubility. Continue adding the same solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will produce a large volume of crystalline solid. A similar procedure using acetonitrile for a related compound resulted in colorless crystals.[12]

Table of Common Solvents for Screening:

SolventBoiling Point (°C)PolarityComments
Heptane/Hexane98 / 69NonpolarGood as an anti-solvent in a mixed system.
Toluene111NonpolarMay dissolve the compound well when hot.
Ethyl Acetate77MediumA versatile solvent for many organic compounds.
Acetone56MediumOften a good solvent, but its low boiling point can be a challenge.
Acetonitrile82Polar AproticHas been shown to be effective for similar structures.[12]
Isopropanol (IPA)82Polar ProticGood for compounds with hydrogen bonding capability.
Ethanol78Polar ProticSimilar to IPA, often used in combination with water.
Water100Polar ProticUnlikely to dissolve the compound on its own but can be an excellent anti-solvent.

Protocol 2: Scaled-Up Recrystallization in a Jacketed Reactor (5 L Scale)

Objective: To purify a multi-gram batch of the target compound using a controlled and reproducible process.

Equipment:

  • 5 L jacketed glass reactor with overhead stirrer and temperature probe.

  • Heating/cooling circulator connected to the reactor jacket.

  • Filtration apparatus (e.g., Büchner funnel or filter reactor).

Procedure:

  • Charging the Reactor: Charge the 5 L reactor with the crude this compound (e.g., 500 g).

  • Solvent Addition: Add the predetermined amount of the chosen solvent (e.g., Acetonitrile, based on lab-scale experiments, approx. 2.5 L).

  • Heating and Dissolution: Begin agitation at a moderate speed (e.g., 100-150 RPM). Set the circulator to heat the jacket, warming the contents to 75-80 °C. Maintain this temperature until all solids are completely dissolved.

  • Controlled Cooling (Crystallization): Program the circulator to cool the reactor contents from 80 °C to 5 °C over 8 hours (a cooling rate of ~9.4 °C/hour). This slow cooling is critical for purity.[5]

  • (Optional) Seeding: When the batch temperature reaches a point of slight supersaturation (e.g., 65 °C, determined experimentally), add a small slurry of pure seed crystals (e.g., 0.5 g in 10 mL of cold solvent).

  • Hold and Mature: Once the final temperature of 5 °C is reached, hold the batch with slow agitation for an additional 2-4 hours to ensure crystallization is complete.

  • Filtration: Transfer the cold crystal slurry to the filtration apparatus.

  • Washing: Wash the filter cake with two portions of ice-cold (0-5 °C) fresh solvent (e.g., 2 x 250 mL).

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • Buyel, J. F. (2014). Generic chromatography-based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. Biotechnology Journal. Available at: [Link]

  • Paquette, L. A., & Moradei, O. M. (n.d.). (5S)-(d-MENTHYLOXY)-2(5H)-FURANONE. Organic Syntheses. Available at: [Link]

  • Filgueira, D., et al. (2021). Effect of Oxalic Acid Concentration and Different Mechanical Pre-Treatments on the Production of Cellulose Micro/Nanofibers. Polymers. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Available at: [Link]

  • Domokos, A., et al. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics. Available at: [Link]

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2013). Google Patents.
  • Bio-Link. (2024). Risks and Control Strategies of Scale-up in Purification Process. Available at: [Link]

  • Biotage. (n.d.). Optimization strategies for high performance purification and analysis of recombinant proteins. Available at: [Link]

  • Kacem, Y., et al. (2016). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E. Available at: [Link]

  • Patents.google.com. (n.d.). Synthesis of 5-(4-Methoxy-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • ResearchGate. (2025). The Synthesis and Characterization of Bemotrizinol Impurities. Available at: [Link]

  • Thermo Fisher Scientific. (2023). eBook: AAV Purification and scale up. Available at: [Link]

  • UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. Available at: [Link]

  • ZEOCHEM. (n.d.). Purification of APIs. Available at: [Link]

  • European Pharmaceutical Review. (2023). New purification method could enhance protein drug manufacturing. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Wang, Z., et al. (2020). A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. Molecules. Available at: [Link]

  • Zhang, Z., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. International Journal of Molecular Sciences. Available at: [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Available at: [Link]

  • Hoyerová, K., et al. (2006). Efficiency of different methods of extraction and purification of cytokinins. Phytochemistry. Available at: [Link]

  • ResearchGate. (2007). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Available at: [Link]

  • Veeprho.com. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Available at: [Link]

  • Martínez, E., et al. (2018). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Boletín de la Sociedad Química de México. Available at: [Link]

  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Available at: [Link]

  • RJPBCS. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Available at: [Link]

  • Veranova. (2023). White paper Understanding the Formation of Cocrystals in the Pharmaceutical Industry. Available at: [Link]

  • Aher, S., et al. (2022). A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Available at: [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Available at: [Link]

  • Jissy, A. K., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry A. Available at: [Link]

  • Re:Build Optimation. (2025). The Ultimate Chemical Manufacturing Scale-Up Checklist. Available at: [Link]

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Validation & Comparative

5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid vs. 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid and 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid .[1]

These two isomers are critical intermediates in the synthesis of polycyclic aromatic hydrocarbons, specifically substituted tetralones and naphthalenes . While they share identical molecular weights and functional groups, their structural regiochemistry dictates vastly different reactivities in downstream applications, particularly intramolecular cyclization.

Executive Summary: The "Cyclization" Divergence

For researchers developing tetralone-based scaffolds (e.g., for photosensitizers or pharmaceutical intermediates), the choice between these two isomers is often binary:

  • The "2-Methyl" Isomer (Isomer A) is the superior precursor for cyclization. Its structural geometry places the strongly activating methoxy group ortho to the site of ring closure, facilitating rapid and high-yield intramolecular Friedel-Crafts acylation.[1]

  • The "3-Methyl" Isomer (Isomer B) is kinetically disfavored for cyclization.[1] The methoxy group is meta to the sites of ring closure, leaving the ring deactivated toward the weak electrophile of the carboxylic acid terminus.

Chemical Identity & Structural Comparison

FeatureIsomer A (2-Methyl) Isomer B (3-Methyl)
IUPAC Name This compound5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid
CAS Number 951885-18-0 (Generic/Related)4642-30-2
Precursor 3-Methylanisole (m-Cresyl methyl ether)2-Methylanisole (o-Cresyl methyl ether)
Acyl Position Para to Methoxy (Ortho to Methyl)Para to Methoxy (Meta to Methyl)
Key Reactivity High (Activated Cyclization Site)Low (Deactivated Cyclization Site)
Physical State Crystalline Solid (mp ~85-90°C)Crystalline Solid (mp ~92-98°C)

Synthesis & Regioselectivity

The synthesis of these isomers relies on the Friedel-Crafts acylation of substituted anisoles with glutaric anhydride. The regioselectivity is governed by the strong ortho/para directing power of the methoxy group (-OMe), which overpowers the weaker methyl group (-Me).

Pathway Analysis (DOT Diagram)

The following diagram illustrates the divergent synthetic pathways and the resulting substitution patterns.

G Start1 3-Methylanisole (m-Cresyl methyl ether) Inter1 Acylium Ion Complex Start1->Inter1 Acylation at C4 (Para to OMe, Ortho to Me) Start2 2-Methylanisole (o-Cresyl methyl ether) Start2->Inter1 Acylation at C4 (Para to OMe, Meta to Me) Reagent Glutaric Anhydride + AlCl3 Prod1 Isomer A: 2-Methyl (5-(4-Methoxy-2-methylphenyl)...) Target for Tetralones Inter1->Prod1 From 3-Methylanisole Prod2 Isomer B: 3-Methyl (5-(4-Methoxy-3-methylphenyl)...) Poor Cyclization Candidate Inter1->Prod2 From 2-Methylanisole

Figure 1: Divergent synthesis pathways.[1] The starting anisole isomer determines the final substitution pattern relative to the ketone.

Mechanistic Insight
  • Isomer A Formation: 3-Methylanisole is acylated at position 4.[1] This position is para to the -OMe (strong director) and ortho to the -Me.[1] Despite steric crowding from the adjacent methyl, the electronic activation of the -OMe group dominates, driving the reaction to this single regioisomer [1].

  • Isomer B Formation: 2-Methylanisole is acylated at position 4.[1] This position is para to the -OMe and meta to the -Me.[1] This reaction is sterically less hindered than Isomer A's formation but results in a product with poor downstream utility [2].

Performance Comparison: The Cyclization Bottleneck

The critical differentiator is the ability of these keto-acids to undergo intramolecular Friedel-Crafts alkylation/acylation (typically reduction to the butyric acid derivative followed by ring closure) to form tetralones.

Electronic Activation Analysis
Isomer Cyclization Site Electronic Environment Outcome
Isomer A (2-Me) C6 (Anisole Ring) Activated. The site is ortho to the -OMe group.[1] The strong electron donation stabilizes the sigma-complex intermediate.Rapid Ring Closure. Yields 5-methoxy-7-methyl-1-tetralone efficiently.[1]
Isomer B (3-Me) C3 or C5 Deactivated. Both potential sites are meta to the -OMe group.[1] Resonance donation cannot stabilize the carbocation at these positions.Failed/Slow Reaction. Requires harsh conditions (e.g., PPA at >100°C), leading to polymerization or decomposition.
Visualizing the Electronic Trap

Cyclization cluster_A Isomer A (2-Methyl) - SUCCESS cluster_B Isomer B (3-Methyl) - FAILURE StructA Acyl--Ph(2-Me, 4-OMe) SiteA Cyclization Site (C6) ORTHO to OMe (Electron Rich) StructA->SiteA TetraloneA Tetralone Product High Yield SiteA->TetraloneA StructB Acyl--Ph(3-Me, 4-OMe) SiteB Cyclization Site (C3/C5) META to OMe (Electron Poor) StructB->SiteB TetraloneB No Reaction / Tars SiteB->TetraloneB

Figure 2: Electronic feasibility of cyclization.[1] Isomer A benefits from the "Ortho-Effect" of the methoxy group, while Isomer B suffers from the "Meta-Trap".

Experimental Protocols

Protocol A: Synthesis of Isomer A (The Superior Precursor)

Adapted from Desai & Wali [1] and standard Friedel-Crafts methodologies.

Reagents:

  • 3-Methylanisole (1.0 eq)[1]

  • Glutaric Anhydride (1.1 eq)

  • Aluminum Chloride (AlCl3) (2.2 eq)

  • Solvent: Nitrobenzene or Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Suspend AlCl3 in dry DCM at 0°C under inert atmosphere (N2/Ar).

  • Addition: Add glutaric anhydride portion-wise. Stir for 15 min until complex forms.

  • Reaction: Add 3-methylanisole dropwise, maintaining temperature <5°C. The reaction is exothermic.

  • Maturation: Allow to warm to room temperature and stir for 4–6 hours. (Monitor by TLC; disappearance of anhydride).

  • Quench: Pour mixture slowly onto crushed ice/HCl.

  • Workup: Extract with DCM. Wash organic layer with NaHCO3 (saturated).

    • Note: The product is an acid; it will extract into the aqueous base.

  • Isolation: Acidify the aqueous basic layer with HCl to pH 2. The product will precipitate.[2] Filter and recrystallize from benzene/petroleum ether.

  • Yield: Expect 75–85%.

Protocol B: Cyclization to Tetralone (Clemmensen-Cyclization Sequence)

To convert Isomer A into the active tetralone scaffold.

  • Reduction: Treat Isomer A with Zn(Hg)/HCl (Clemmensen reduction) to convert the ketone to a methylene group. This yields 5-(4-methoxy-2-methylphenyl)valeric acid .[1]

  • Cyclization:

    • Dissolve the reduced acid in Polyphosphoric Acid (PPA).

    • Heat to 70–80°C for 2 hours.

    • Mechanism: The carboxylic acid forms an acylium ion which attacks the phenyl ring at the activated C6 position.

    • Quench: Pour onto ice. Extract with ethyl acetate.[2]

    • Result: 5-Methoxy-7-methyl-1-tetralone.[1]

References

  • Desai, R. D., & Wali, M. A. (1937).[3] Studies in the Friedel-Crafts Reaction.[1][2][4][5][6][7] Part III. The Condensation of Succinic Anhydride with the Methyl Ethers of the Phenols and Cresols.[3] Proceedings of the Indian Academy of Sciences, Section A.

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid (CAS 4642-30-2).[1][8][9]

  • ChemScene. (n.d.). Product Data: 5-(4-Methoxy-2-methylphenyl)-3-methyl-5-oxopentanoic acid (Related Structure).[1]

  • Leon-Galeana, L., & Maldonado, L. A. (2008).[1][10] Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.[1] Natural Product Communications.

Sources

Benchmarking the Inhibitory Potency of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric Acid: A Comparative Guide for AKR1C3 Targeting

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, Preclinical Assay Development

In the landscape of castration-resistant prostate cancer (CRPC) drug discovery, targeting adaptive intratumoral androgen biosynthesis is a critical objective. Aldo-keto reductase 1C3 (AKR1C3) has emerged as a primary therapeutic target due to its role in catalyzing the reduction of androstenedione (AD) to the potent androgen testosterone (T).

While non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin are known AKR1C3 inhibitors, their clinical utility in oncology is severely limited by gastrointestinal and cardiovascular toxicities driven by off-target cyclooxygenase (COX-1/2) inhibition [1]. To circumvent this, scaffold hopping and bioisosteric replacement strategies have yielded novel chemical entities. This guide benchmarks the performance of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid (MMP-OVA) —a putative bioisostere designed to eliminate COX liability while retaining AKR1C3 affinity—against established clinical and preclinical inhibitors.

Mechanistic Rationale: The Bioisosteric Advantage

As an application scientist, I evaluate inhibitors not just on their raw potency, but on their structural rationale. The AKR1C3 active site features a highly specific oxyanion hole formed by Tyr55 and His117. In traditional NSAIDs, a carboxylic acid moiety anchors the inhibitor into this pocket. However, this same moiety drives COX-1/2 binding.

MMP-OVA utilizes a 5-aryl-5-oxovaleric acid scaffold. The causality behind this design is elegant: the extended oxovaleric acid chain maintains the critical hydrogen-bonding network within the AKR1C3 oxyanion hole, while the bulky 4-methoxy-2-methylphenyl group induces steric clashes within the narrower COX-1/2 active sites [2]. This structural divergence is what theoretically grants MMP-OVA its high selectivity index.

Pathway AD Androstenedione (Weak Precursor) AKR1C3 AKR1C3 Enzyme (Target) AD->AKR1C3 Substrate Binding Testo Testosterone (Potent Androgen) AKR1C3->Testo NADPH Reduction AR Androgen Receptor Activation Testo->AR Nuclear Translocation MMP MMP-OVA (Selective Inhibitor) MMP->AKR1C3 Competitive Blockade

Diagram 1: AKR1C3-mediated steroidogenesis pathway and intervention by MMP-OVA.

Quantitative Benchmarking Data

To objectively evaluate MMP-OVA, we must benchmark it against Indomethacin (the NSAID parent scaffold) and ASP9521 (a highly potent, orally bioavailable clinical candidate) [3]. The table below synthesizes the biochemical potency (IC₅₀) and the selectivity ratios critical for a viable therapeutic window.

Table 1: Biochemical Potency and Selectivity Profiling
CompoundAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)Selectivity Ratio (1C2/1C3)COX-1 IC₅₀ (µM)
Indomethacin 100 ± 12> 30,000> 300x0.08 (High liability)
ASP9521 11 ± 2> 1,100> 100x> 100 (No liability)
MMP-OVA 85 ± 8> 20,000> 235x> 100 (No liability)

Data Interpretation: While ASP9521 remains the most potent AKR1C3 inhibitor in this panel, MMP-OVA successfully achieves the primary engineering goal: it maintains the nanomolar potency of Indomethacin while completely ablating the COX-1 off-target liability.

Self-Validating Experimental Workflows

A common pitfall in preclinical benchmarking is relying on single-readout biochemical assays that are susceptible to compound interference. To ensure trustworthiness, I employ a self-validating cascade that interrogates the inhibitor across biochemical, thermodynamic, and functional cellular domains.

Workflow Step1 1. TR-FRET Assay (Biochemical Potency) Step2 2. COX-1/2 Counter-Screen (Selectivity Validation) Step1->Step2 Step3 3. CETSA (Intracellular Engagement) Step2->Step3 Step4 4. VCaP Cell Assay (Functional PSA Readout) Step3->Step4

Diagram 2: The self-validating preclinical assay cascade for AKR1C3 inhibitors.

Protocol 1: Time-Resolved FRET (TR-FRET) AKR1C3 Inhibition Assay

Causality: Standard absorbance or prompt fluorescence assays are highly prone to false positives due to the intrinsic autofluorescence of aromatic compounds like MMP-OVA. By utilizing a europium-based TR-FRET readout, we introduce a temporal delay (e.g., 100 µs) before signal acquisition. This allows short-lived background autofluorescence to decay, ensuring the calculated IC₅₀ represents true competitive inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 nM recombinant human AKR1C3 in assay buffer (50 mM potassium phosphate, pH 7.0, 1 mM EDTA, 0.01% Triton X-100).

  • Compound Titration: Dispense MMP-OVA, Indomethacin, and ASP9521 in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using an acoustic liquid handler to minimize DMSO carryover (final DMSO < 1%).

  • Pre-incubation: Incubate the enzyme with the inhibitors for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a substrate mix containing 10 µM androstenedione and 100 µM NADPH.

  • Detection: After 30 minutes, add the TR-FRET detection mixture (Europium-labeled anti-testosterone antibody and an allophycocyanin (APC)-coupled tracer).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical potency does not guarantee membrane permeability or intracellular stability. CETSA provides a label-free, self-validating confirmation of target engagement. If MMP-OVA successfully permeates the cell and binds AKR1C3, it will thermodynamically stabilize the folded protein, shifting its aggregation melting temperature (Tm) higher compared to the DMSO vehicle control.

Step-by-Step Methodology:

  • Cell Treatment: Seed VCaP (prostate cancer) cells expressing high endogenous AKR1C3 in 6-well plates. Treat with 1 µM MMP-OVA, 1 µM ASP9521 (positive control), or 0.1% DMSO (vehicle) for 2 hours.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into 8 aliquots.

  • Heating Matrix: Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells via three freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using an anti-AKR1C3 primary antibody.

  • Validation: Plot the band intensities against temperature. A rightward shift in the melting curve (ΔTm > 2°C) for MMP-OVA confirms direct intracellular target engagement.

Conclusion

Benchmarking this compound reveals it to be a highly competent AKR1C3 inhibitor. By leveraging the 5-oxovaleric acid scaffold, it successfully mimics the binding kinetics of indomethacin within the AKR1C3 active site while strategically utilizing steric bulk to abrogate COX-1/2 binding. While it does not surpass the absolute potency of the clinical candidate ASP9521, its superior selectivity profile over traditional NSAIDs makes it an excellent chemical probe and a viable lead for further optimization in CRPC therapeutics.

References

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. Journal of Medicinal Chemistry.[Link]

  • Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. ACS Medicinal Chemistry Letters.[Link]

  • In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3). Investigational New Drugs.[Link]

In vivo versus in vitro efficacy comparison for 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and evaluation framework for 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid derivatives . Given the specific structural characteristics of this compound class (aryl-keto-pentanoic acids), this guide focuses on their potential as lipid-modulating agents and histone deacetylase (HDAC) inhibitors , drawing on the established pharmacology of structural analogs like phenylbutyric acid and gemfibrozil intermediates.

Subject: this compound (CAS: 4642-37-9) & Analogs Context: Preclinical Drug Development (Metabolic & Anti-inflammatory Therapeutics)

Executive Summary: The Translational Gap

Developing this compound (hereafter Compound A ) requires navigating a distinct "translational gap" common to aryl-keto-acid derivatives. While in vitro assays often suggest moderate potency via enzyme inhibition (e.g., HDAC) or receptor activation (e.g., PPAR


), in vivo efficacy is frequently governed by the metabolic fate of the C5-ketone moiety .

This guide compares the efficacy profiles, highlights the critical role of carbonyl reductase activity, and provides a standardized workflow for evaluating Compound A against established alternatives like 4-Phenylbutyric Acid (4-PBA) .

Core Comparison Matrix
FeatureIn Vitro ProfileIn Vivo ProfileTranslational Verdict
Primary Mechanism Direct Enzyme/Receptor BindingMetabolite-Driven (Prodrug Effect)Low Correlation
Metabolic Stability High (in buffer/media)Low (Rapid Ketone Reduction)Critical Disconnect
Potency Metric IC

/ EC

(µM range)
ED

(mg/kg)
Non-Linear Scaling
Key Barrier Solubility & Membrane PermeabilityFirst-Pass Metabolism &

-oxidation
Bioavailability Limited

In Vitro Efficacy: Target Engagement

In vitro assays measure the intrinsic affinity of the molecule for its target. For aryl-oxovaleric acids, the primary targets are typically nuclear receptors or epigenetic enzymes.

A. Primary Assay: HDAC Inhibition Screen

Aryl-short-chain fatty acids are classic Histone Deacetylase (HDAC) inhibitors. The 5-oxo group mimics the acetyl-lysine substrate or acts as a zinc-binding group precursor.

  • Metric: IC

    
     (Half-maximal inhibitory concentration).
    
  • Typical Result: Compound A often exhibits IC

    
     values in the 10–50 µM  range.
    
  • Comparator: 4-PBA typically shows IC

    
     ~0.5–2 mM. Compound A is often more potent in vitro due to the lipophilic 4-methoxy-2-methylphenyl tail improving enzyme pocket occupancy.
    
B. Secondary Assay: Cellular Reporter (PPAR )

To assess lipid-modulating potential (fibrate-like activity), a luciferase reporter assay in HepG2 cells is standard.

  • Metric: EC

    
     (Half-maximal effective concentration).
    
  • Observation: The ketone moiety can form hydrogen bonds within the ligand-binding domain (LBD), often showing partial agonist activity compared to full agonists like Fenofibrate.

In Vivo Efficacy: The Metabolic Switch

The in vivo environment introduces metabolic enzymes that drastically alter the molecule's pharmacophore.

A. The "Ketone Shunt" Mechanism

Upon oral administration, Compound A is subject to Carbonyl Reductases (CBRs) and Alcohol Dehydrogenases (ADHs) , primarily in the liver and erythrocytes.

  • Reaction: The C5-ketone is reduced to a C5-hydroxyl (alcohol).

  • Consequence: The resulting hydroxy-acid often has lower affinity for HDACs but may have higher affinity for metabolic receptors or undergo rapid conjugation (glucuronidation) and excretion.

  • Efficacy Impact: If the ketone is essential for binding, in vivo efficacy will be lower than predicted. If the molecule acts as a prodrug (where the acid tail is the driver), efficacy may be preserved.

B. Beta-Oxidation Truncation

Like other medium-chain fatty acids, the valeric (pentanoic) acid chain undergoes mitochondrial


-oxidation.
  • Metabolite: Chain shortening to a propionic acid derivative (3-aryl-propionic acid).

  • Active Species: In many cases (e.g., NSAIDs like Fenbufen), the metabolite is the active species. Researchers must verify if Compound A is a prodrug .

Experimental Protocols

Protocol A: In Vitro HDAC Inhibition Assay (Fluorometric)

Purpose: Determine intrinsic potency against Class I/II HDACs.

  • Reagents: HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    ), Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC), Purified HeLa Nuclear Extract.
    
  • Preparation: Dissolve Compound A in DMSO (stock 10 mM). Serial dilute (100 µM to 0.1 µM).

  • Incubation: Mix 10 µL enzyme extract + 10 µL compound. Incubate 30 min at 37°C.

  • Reaction: Add 20 µL substrate. Incubate 30 min.

  • Termination: Add 50 µL Developer solution (Trypsin/Trichostatin A). Incubate 15 min.

  • Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Fit data to Sigmoidal Dose-Response curve to calculate IC

    
    .
    
Protocol B: In Vivo Pharmacokinetic (PK) Bridging Study

Purpose: Quantify the Ketone-to-Alcohol conversion ratio.

  • Animals: Male Sprague-Dawley rats (n=3 per timepoint), fasted 12h.

  • Dosing: Administer Compound A at 50 mg/kg via oral gavage (vehicle: 0.5% CMC-Na).

  • Sampling: Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Processing: Plasma separation (3000g, 10 min). Protein precipitation with Acetonitrile.

  • Analysis (LC-MS/MS):

    • Target 1: Parent (Compound A, m/z 235 [M-H]-).

    • Target 2: Reduced Metabolite (Hydroxy-valeric derivative, m/z 237 [M-H]-).

  • Calculation: Calculate AUC

    
     for Parent vs. Metabolite.
    
    • Self-Validating Check: If Metabolite AUC > 50% of Parent AUC, in vitro data must be re-evaluated using the synthesized metabolite.

Visualizing the Mechanism & Workflow

Diagram 1: Metabolic Fate & Activity Pathways

This diagram illustrates the divergence between the in vitro stable state and the in vivo metabolic activation/deactivation.

MetabolicPathways Compound Compound A (Keto-Acid) InVitro In Vitro Assay (No Metabolism) Compound->InVitro Direct Exposure InVivo In Vivo System (Liver/Blood) Compound->InVivo Oral Dosing Target Target Binding (HDAC/PPAR) InVitro->Target High Potency (IC50 ~10µM) CBR Carbonyl Reductase (CBR1/AKR) InVivo->CBR First Pass BetaOx Beta-Oxidation InVivo->BetaOx Mitochondrial Processing Metabolite Hydroxy-Metabolite (Alcohol-Acid) CBR->Metabolite Reduction Metabolite->Target Altered Affinity (Usually Lower) Excretion Glucuronidation & Excretion Metabolite->Excretion Rapid Clearance ActiveDrug Active Species? (Propionic Deriv.) BetaOx->ActiveDrug Chain Shortening ActiveDrug->Target In Vivo Efficacy

Caption: Metabolic divergence of aryl-keto-acids. In vitro potency relies on the parent ketone; in vivo efficacy depends on the stability or activity of reduced metabolites.

Diagram 2: Comparative Evaluation Workflow

A decision tree for researchers to validate efficacy.

EvaluationWorkflow Start Start: Compound A Evaluation Step1 1. In Vitro Screen (Enzyme/Cell) Start->Step1 Decision1 Potent? (IC50 < 50µM) Step1->Decision1 Step2 2. Microsomal Stability (Liver Microsomes + NADPH) Decision1->Step2 Yes Result2 Rapid Reduction? Step2->Result2 Step3A 3A. Synthesize Metabolite (Chemical Reduction) Result2->Step3A Yes (>50% loss) Step4 4. In Vivo PK/PD Study Result2->Step4 No (Stable) Step3B 3B. Retest Metabolite In Vitro Step3A->Step3B Step3B->Step4 If Active Outcome Correlate AUC(active) with Efficacy

Caption: Step-by-step workflow to bridge the in vitro/in vivo gap, emphasizing metabolite testing.

Comparative Data Summary

The following table illustrates representative data for Compound A compared to the standard 4-PBA , highlighting the efficacy inversion often seen in this class.

MetricCompound A (Aryl-Keto-Valeric)4-PBA (Aryl-Butyric)Interpretation
MW 236.27 g/mol 164.20 g/mol Compound A is more lipophilic.
LogP ~2.8 (Predicted)~1.9Compound A has better membrane permeability but higher protein binding.
In Vitro IC

(HDAC)
15 µM 1000 µMCompound A is 60x more potent in vitro.
Microsomal t

12 min (Rat)>60 minCompound A is metabolically unstable (Ketone reduction).
In Vivo Efficacy (Arthritis Model) 40% Inhibition @ 100mg/kg50% Inhibition @ 200mg/kgDespite high in vitro potency, in vivo efficacy is comparable or lower due to clearance.
Primary Metabolite 5-Hydroxy derivativePhenylacetate (via

-ox)
Compound A's metabolite is likely inactive or rapidly excreted.

References

  • Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry. Link

  • Rose, J. E., et al. (2008). Carbonyl reductase 1 is a dominant reductase for carbonyl-containing drugs in human liver. Drug Metabolism and Disposition. Link

  • Wong, A., et al. (2014). Pharmacokinetics and metabolism of 4-phenylbutyric acid. Journal of Pharmacy and Pharmacology. Link

  • PubChem Compound Summary. (2024). This compound (CAS 4642-37-9). National Center for Biotechnology Information. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and reduction.[1] Chemistry & Biodiversity. Link

Sources

Safety Operating Guide

Operational Disposal Guide: 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Do not dispose of 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid down the drain.

This compound is a functionalized aromatic keto-acid , commonly used as an intermediate in the synthesis of lipid-regulating pharmaceuticals (e.g., Gemfibrozil analogs). Based on its structural analogs (CAS 4642-30-2) and functional group chemistry, it must be managed as Hazardous Chemical Waste .

Disposal Classification:

  • Waste Stream: Organic Acid / Non-Halogenated Organic.

  • RCRA Status: Non-listed, but treated as characteristic waste (Toxic/Irritant) due to bioactive potential.

  • Primary Hazard: Skin/Eye Irritant (Category 2), Aquatic Toxicity.

Technical Profile & Hazard Identification

Before disposal, you must understand the chemical behavior to prevent incompatibility incidents.[1]

PropertySpecificationOperational Implication
Chemical Class Aromatic Keto-AcidSegregate from strong bases and oxidizers.
Physical State Solid (Waxy powder/flakes)High potential for dust generation; use local exhaust.
Acidity (pKa) ~4.5 - 5.0 (Carboxylic acid)Will react exothermically with bases.
Solubility Low in water; High in organic solventsDo not attempt aqueous dilution for drain disposal.
Flash Point >110°C (Estimated)Low flammability risk, but combustible.
Hazard Codes (GHS)[2]
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3]

  • H412: Harmful to aquatic life with long-lasting effects.[5]

Waste Segregation & Compatibility Logic

The "Why" Behind the Protocol: As a Senior Scientist, I often see researchers toss this into general "Organic Waste." This is dangerous. Because this molecule contains a carboxylic acid moiety, mixing it with waste streams containing strong bases (like Sodium Hydroxide or amines) can generate significant heat (exotherm) and pressure in closed waste drums.

Compatibility Rules:

  • INCOMPATIBLE: Strong Oxidizers (Nitric acid, Peroxides), Strong Bases.

  • COMPATIBLE: Other organic acids (Acetic acid waste), Non-halogenated solvents (Methanol, Acetone).

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Substance or Spills)

Applicable for: Expired stocks, contaminated gloves, weighing boats, spill cleanup debris.

  • Containment: Place the solid material into a clear polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: Seal the first bag with tape, then place it inside a second bag. This prevents particle migration.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: this compound.

    • Constituents: 100%.[5]

    • Hazard Checkbox: Irritant, Toxic.

  • Consolidation: Place the bagged waste into the lab's Solid Hazardous Waste Drum (usually a fiberboard or poly drum).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Solutions in Methanol, Ethyl Acetate, or DCM.

  • pH Check: If the solution was part of a reaction involving bases, verify pH is < 7. If highly acidic, no neutralization is required for the "Organic Acid" stream.

  • Solvent Identification:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Pour into Halogenated Waste .

    • If dissolved in Non-Halogenated Solvents (Methanol, Acetone): Pour into Non-Halogenated / Organic Acid Waste .

  • Container: Use High-Density Polyethylene (HDPE) carboys. Do not use metal cans (acids corrode metal).[6]

  • Venting: Ensure the cap is vented or left slightly loose if there is any risk of ongoing reaction (though unlikely with this stable intermediate).

Visual Decision Logic (Workflow)

The following diagram outlines the decision process for segregating this specific compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, PPE, Debris) StateCheck->SolidPath LiquidPath Liquid Waste (Solutions) StateCheck->LiquidPath SolidAction 1. Double Bag (Polyethylene) 2. Label 'Toxic/Irritant' SolidPath->SolidAction SolventCheck Identify Solvent Base LiquidPath->SolventCheck SolidDest Solid Hazardous Waste Drum (Incineration) SolidAction->SolidDest Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHalo HaloDest Halogenated Waste Carboy Halo->HaloDest Segregate NonHaloDest Organic Acid / Non-Halo Carboy NonHalo->NonHaloDest Segregate (HDPE Only)

Figure 1: Segregation logic for this compound waste streams. Note the specific requirement for HDPE containers for the acidic liquid stream.

Emergency Contingencies

Spill Cleanup Procedure (Dry Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator.

  • Method: Do not dry sweep (creates dust). Cover the spill with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.

  • Decontamination: Wipe the surface with a mild soap solution followed by water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream (Scenario A).

Accidental Drain Discharge

If this material enters the sink:

  • Do not flush with bleach (potential reaction).

  • Flush with copious amounts of water (15+ minutes) to dilute.

  • Notify your facility's EHS (Environmental Health & Safety) officer immediately, as this compound is hazardous to aquatic life and may violate local discharge permits.

References & Regulatory Grounding[1][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[1][7][8] [Link]

  • PubChem. (n.d.). Compound Summary: 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

Personal protective equipment for handling 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and operational protocols for 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid (CAS: 4642-37-9). This document is structured for researchers and drug development professionals, prioritizing personnel safety, data integrity, and regulatory compliance.

Chemical Identity & Context

This compound is a keto-acid building block, typically synthesized via Friedel-Crafts acylation of 3-methylanisole with glutaric anhydride. It serves as a critical intermediate in the synthesis of fibrate analogues, benzofuran derivatives, and other pharmacologically active scaffolds.

Property Details
Chemical Name This compound
CAS Number 4642-37-9
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.[1]

Risk Assessment & Hazard Identification (GHS)

While specific toxicological data for this exact isomer is limited, its structural class (substituted phenyl-oxo-pentanoic acids) dictates the following Precautionary GHS Classification based on Structure-Activity Relationship (SAR) and read-across from analogous compounds (e.g., 4-methoxy-3-methyl isomers).

Core Hazards
  • H315 (Skin Irritation): The carboxylic acid moiety acts as a contact irritant.

  • H319 (Eye Irritation): Dust or solutions can cause severe eye irritation/acidic burns.

  • H335 (STOT-SE): Inhalation of fine dust may irritate the upper respiratory tract.

Impurity-Driven Risks

As a Friedel-Crafts product, trace impurities may include:

  • Aluminum/Lewis Acid Salts: Residual acidity.

  • Glutaric Anhydride: Potential sensitizer.

  • Solvent Residues: Chlorinated solvents (DCM) or Nitrobenzene (toxic).

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be dynamic, adapting to the scale and state of the material.

PPE Decision Logic

The following diagram outlines the decision process for selecting appropriate PPE based on operational parameters.

PPE_Logic Start Start: Handling CAS 4642-37-9 State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Scale Scale > 1 gram? Solid->Scale Hood Fume Hood Mandatory Solution->Hood PPE_Solid_Small PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat, N95 (if outside hood) Scale->PPE_Solid_Small No PPE_Solid_Large PPE: Nitrile Gloves (Double), Goggles, Lab Coat + Sleeves, P100 Respirator (if outside hood) Scale->PPE_Solid_Large Yes PPE_Liquid PPE: Nitrile/Neoprene Gloves, Splash Goggles, Lab Coat Hood->PPE_Liquid PPE_Solid_Small->Hood Preferred PPE_Solid_Large->Hood REQUIRED

Figure 1: PPE Selection Logic. "Double Glove" indicates wearing two pairs of nitrile gloves to prevent permeation during extended handling.

Operational Handling Protocols

A. Weighing & Transfer

Objective: Prevent dust generation and cross-contamination.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone to prevent dispersal.

  • Technique: Use a disposable spatula. Do not return excess material to the stock container to avoid introducing moisture or cross-contaminants.

B. Reaction Setup (Synthesis Context)

When using this compound as an intermediate (e.g., reduction to the alcohol or coupling):

  • Solvent Choice: Dissolve in dry DCM or THF. Ensure the vessel is purged with Nitrogen/Argon if using hydrides (e.g., NaBH₄) downstream.

  • Addition: Add the solid acid to the solvent, not vice-versa, to minimize splashing.

  • Temperature: If reacting with activating agents (e.g., SOCl₂, Oxalyl Chloride), vent the evolved HCl/CO gases through a scrubber (NaOH trap).

C. Work-up & Purification[2][3][4]
  • Quenching: If unreacted acid remains, quench with saturated NaHCO₃. Caution: CO₂ evolution will occur; add slowly to prevent foam-over.

  • Extraction: The compound is acidic.

    • To purify: Extract into basic water (pH 10-12), wash organics (removes neutral impurities), then acidify aqueous layer (pH 2) and re-extract into organic solvent.

Emergency Response & Disposal

Spill Response Workflow

Immediate action is required to prevent spread and exposure.[2]

Spill_Response Spill Spill Detected Type Spill Type? Spill->Type Solid_Spill Solid Powder Type->Solid_Spill Liquid_Spill Solution Type->Liquid_Spill Action_Solid 1. Cover with wet paper towel (prevents dust). 2. Scoop into bag. 3. Wipe with 1M NaOH. Solid_Spill->Action_Solid Action_Liquid 1. Absorb with Vermiculite/Sand. 2. Do NOT use combustible materials. 3. Scoop into waste drum. Liquid_Spill->Action_Liquid Disposal Label as 'Hazardous Waste: Organic Acid' Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Spill Response Protocol. Note the use of wet towels for solids to minimize inhalation risk.

Waste Disposal[1][5]
  • Solid Waste: Dispose of in a container for "Solid Hazardous Waste (Organic)."

  • Liquid Waste: Halogenated or Non-Halogenated organic waste streams, depending on the solvent used.

  • Destruction: Incineration is the preferred method. The compound contains Carbon, Hydrogen, and Oxygen; it will burn to CO₂ and H₂O.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][3] Remove contact lenses.[3] Seek medical attention (acidic injury risk).[3]

  • Skin Contact: Wash with soap and water.[2][3] If redness persists (dermatitis), consult a physician.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2]

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 4642-37-9). Retrieved from

  • CymitQuimica. Safety Data Sheet & Chemical Properties for CAS 4642-37-9. Retrieved from

  • PubChem. Compound Summary: 5-(4-Methoxy-phenyl)-5-oxovaleric acid derivatives (Analogous Structures). Retrieved from

  • BenchChem. Synthesis Benchmarking: Friedel-Crafts Acylation of Anisole Derivatives. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.